molecular formula C17H16O2 B12373430 cis-Hinkiresinol CAS No. 79056-22-7

cis-Hinkiresinol

Numéro de catalogue: B12373430
Numéro CAS: 79056-22-7
Poids moléculaire: 252.31 g/mol
Clé InChI: VEAUNWQYYMXIRB-UTCJRWHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

cis-Hinokiresinol, also known as Nyasol, is a naturally occurring norneolignan compound primarily isolated from the rhizomes of Anemarrhena asphodeloides . This compound is of significant interest in pharmacological research due to its broad-spectrum anti-inflammatory properties. Studies have demonstrated that cis-Hinokiresinol acts as a potent, broad-spectrum inhibitor of key pro-inflammatory mediators . It significantly inhibits cyclooxygenase-2 (COX-2)-mediated PGE2 production and inducible nitric oxide synthase (iNOS)-mediated nitric oxide production in macrophage cell lines . Furthermore, it also suppresses 5-lipoxygenase (5-LOX)-mediated leukotriene production, indicating a unique multi-target action on the arachidonic acid cascade . This mechanistic profile suggests its value as a lead compound for investigating novel anti-inflammatory pathways.In neuroscience research, cis-Hinokiresinol has shown promise in models of cerebral ischemia. While its stereoisomer (trans-) may show differential effects in pre-ischemic treatment, post-ischemic administration of cis-Hinokiresinol has been found to significantly reduce cerebral infarct volume, an effect attributed to its robust anti-inflammatory activity, such as suppressing neutrophil infiltration and IL-1β release . Additionally, cis-Hinokiresinol is a known phytoestrogen, acting as a selective agonist of the Estrogen Receptor beta (ERβ) . This property makes it a valuable tool for studying estrogen receptor-specific signaling and related physiological processes. Researchers can utilize this high-purity compound to explore its multifaceted mechanisms and potential applications in various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

79056-22-7

Formule moléculaire

C17H16O2

Poids moléculaire

252.31 g/mol

Nom IUPAC

4-[(1Z)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-

Clé InChI

VEAUNWQYYMXIRB-UTCJRWHESA-N

SMILES isomérique

C=CC(/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

SMILES canonique

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of cis-Hinkiresinol, a bioactive norlignan found in Rhizoma anemarrhenae (Zhi Mu) and Cremanthodium ellisii. The document details the experimental protocols for its isolation, presents key quantitative data, and explores the biological signaling pathways associated with the source plant's therapeutic effects.

Introduction to this compound

This compound (CAS No. 230292-85-0) is a bioactive compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31.[1] It is a constituent of the well-known traditional Chinese medicinal herb Rhizoma anemarrhenae.[2] This herb has a long history of use for its reported anti-pathogenic, hypoglycemic, anti-inflammatory, antipyretic, and anti-platelet aggregation properties.[2][3] The presence of this compound has also been identified in the plant Cremanthodium ellisii.

Quantitative Data Summary

The following tables summarize the quantitative data from the preparative isolation of this compound from Rhizoma anemarrhenae using High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Yield and Purity of this compound and Associated Compounds

CompoundCrude Extract Input (mg)Yield (mg)Purity (%)
Neomangiferin50035.398.0
Mangiferin (B1668620)500245.496.3
This compound 80 (refined sample)17.2 97.3
(-)-4'-O-methylnyasol80 (refined sample)12.498.2

Data extracted from Sun et al., 2006.[4]

Table 2: Partition Coefficient (K-values) for HSCCC Solvent Systems

CompoundSolvent SystemK-value
This compound Light petroleum–ethyl acetate–methanol (B129727)–water (1:1:1.2:0.8, v/v)0.65
(-)-4'-O-methylnyasolLight petroleum–ethyl acetate–methanol–water (1:1:1.2:0.8, v/v)3.98
This compound Light petroleum–ethyl acetate–methanol–water (1:1:1.4:0.6, v/v)0.22
(-)-4'-O-methylnyasolLight petroleum–ethyl acetate–methanol–water (1:1:1.4:0.6, v/v)1.56

Data extracted from Sun et al., 2006.

Experimental Protocols

The following protocols are based on the successful preparative isolation and purification of this compound.

Apparatus

A TBE-300A High-Speed Counter-Current Chromatography (HSCCC) instrument with three multilayer coil separation columns connected in series (total capacity: 260 ml, 1.6 mm I.D.) and a 20 ml sample loop was used. The setup included a constant-flow pump, a UV-Vis detector, and a portable collector.

Reagents and Materials
  • Rhizoma anemarrhenae crude extract.

  • n-Butanol, acetic acid, light petroleum, ethyl acetate, methanol (all analytical grade).

  • Deionized water.

Preparation of Two-Phase Solvent Systems and Sample Solution

Two solvent systems were utilized:

  • System 1: n-Butanol–acetic acid (1%) (1:1, v/v) for the initial separation of mangiferin and neomangiferin.

  • System 2: Light petroleum–ethyl acetate–methanol–water at varying volume ratios (e.g., 1:1:1.2:0.8 and 1:1:1.4:0.6) for the separation of this compound and (-)-4'-O-methylnyasol.

The solvent mixtures were thoroughly equilibrated in a separation funnel at room temperature, and the two phases were separated shortly before use. The sample solution was prepared by dissolving the refined extract in the stationary phase.

HSCCC Separation Procedure
  • The multilayer coil column was entirely filled with the upper phase (stationary phase).

  • The apparatus was rotated at 850 rpm, while the lower phase (mobile phase) was pumped into the head of the column at a flow rate of 2.0 ml/min.

  • After hydrodynamic equilibrium was reached, the sample solution was injected through the sample port.

  • The effluent from the tail end of the column was continuously monitored by the UV detector at 254 nm.

  • Fractions were collected with a fraction collector.

  • After the separation was complete, the stationary phase was recovered by pumping it out of the column with compressed nitrogen.

Structural Identification

The structure of the isolated this compound was identified using 1H-NMR and 13C-NMR spectroscopy, and the data was compared with literature values. Purity was determined by HPLC analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow start Rhizoma anemarrhenae Crude Extract hsccc1 HSCCC Separation 1 (n-Butanol-Acetic Acid) start->hsccc1 collect1 Collect Mangiferin & Neomangiferin hsccc1->collect1 Eluted Fractions stationary_phase Collect Stationary Phase (Contains this compound) hsccc1->stationary_phase Remaining Phase evaporate Evaporate to Dryness stationary_phase->evaporate hsccc2 HSCCC Separation 2 (Petroleum-EtOAc-MeOH-Water) evaporate->hsccc2 collect2 Collect this compound Fraction hsccc2->collect2 analysis Purity & Structural Analysis (HPLC, NMR) collect2->analysis

Caption: Isolation workflow for this compound.
Associated Signaling Pathways

The specific signaling pathways for this compound are still under investigation. However, studies on the extracts of Rhizoma anemarrhenae, from which it is derived, have elucidated several key mechanisms.

Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Extracts of Rhizoma anemarrhenae have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the production of pro-inflammatory cytokines.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition by Rhizoma anemarrhenae Extract cluster_response Pro-inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 tnf TNF-α tnf->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines induces transcription of RA_extract This compound (in R. anemarrhenae) RA_extract->ikk inhibits

Caption: NF-κB anti-inflammatory pathway modulation.

Growth Hormone-like Signaling Pathway (JAK2-STAT5 Activation)

Water extracts of Rhizoma anemarrhenae have demonstrated the ability to activate the JAK2-STAT5 signaling pathway, mimicking the bioactivity of growth hormone.

jak_stat_pathway cluster_ligand Ligand cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_extract This compound (in R. anemarrhenae) ghr Growth Hormone Receptor (GHR) RA_extract->ghr binds & activates jak2 JAK2 ghr->jak2 associates with jak2_p P-JAK2 jak2->jak2_p autophosphorylates stat5 STAT5 jak2_p->stat5 phosphorylates stat5_p P-STAT5 (Dimer) stat5->stat5_p dimerizes nucleus_node Nucleus stat5_p->nucleus_node translocates to igf1 Gene Transcription (e.g., IGF-1) nucleus_node->igf1 promotes

Caption: JAK2-STAT5 growth hormone-like pathway.

Conclusion and Future Directions

This compound represents a promising bioactive compound isolated from established traditional medicinal herbs. The detailed protocol for its isolation via HSCCC provides a clear path for obtaining high-purity samples for further research. While the precise molecular mechanisms of this compound are still being fully elucidated, the known signaling pathways associated with its source, Rhizoma anemarrhenae, offer compelling targets for investigation. Future research should focus on delineating the specific interactions of this compound with components of the NF-κB and JAK2-STAT5 pathways, as well as exploring its potential in drug development for inflammatory conditions and growth-related disorders.

References

Unveiling the Botanical Origins of cis-Hinkiresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and experimental protocols for the lignan (B3055560) cis-Hinkiresinol has been compiled for researchers, scientists, and professionals in drug development. This guide consolidates current scientific knowledge to facilitate further investigation into the therapeutic potential of this plant-derived compound.

This compound, a member of the norlignan family of phytochemicals, has garnered interest for its potential biological activities. This document serves as an in-depth resource, outlining its known botanical sources, biosynthetic pathway, and the methodologies required for its extraction, isolation, and quantification.

Natural Sources of this compound

Currently, the most well-documented natural source of this compound is Asparagus officinalis , commonly known as garden asparagus. The compound is produced in cell suspension cultures of this plant, particularly after elicitation with fungal extracts, suggesting its role in plant defense mechanisms. While other plant sources may exist, Asparagus officinalis remains the primary model for studying the biosynthesis and production of this specific norlignan.

Biosynthesis of this compound

This compound, also referred to as (Z)-hinokiresinol in scientific literature, is synthesized in plants through the phenylpropanoid pathway. The key enzymatic step is catalyzed by hinokiresinol (B8260548) synthase (HRS) . This enzyme facilitates the conversion of (7E,7′E)-4-coumaryl 4-coumarate into (Z)-hinokiresinol.[1] The biosynthesis is a complex process involving a heterodimeric enzyme complex.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_norlignan Norlignan Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_acid->4-Coumaroyl-CoA 4CL 4-Coumaryl_alcohol 4-Coumaryl_alcohol 4-Coumaroyl-CoA->4-Coumaryl_alcohol CCR, CAD 4-Coumaryl_4-coumarate 4-Coumaryl_4-coumarate 4-Coumaroyl-CoA->4-Coumaryl_4-coumarate ? 4-Coumaryl_alcohol->4-Coumaryl_4-coumarate ? This compound This compound 4-Coumaryl_4-coumarate->this compound Hinokiresinol Synthase (HRS)

A simplified diagram of the biosynthetic pathway leading to this compound.

Quantitative Data

Currently, there is a notable gap in the scientific literature regarding the quantitative levels of this compound in various tissues of the Asparagus officinalis plant under natural conditions. Most studies have focused on its production in cell cultures. Further research is required to determine the concentration of this compound in the roots, stems, and leaves of the plant.

Experimental Protocols

Extraction and Purification of this compound from Asparagus officinalis Cell Cultures

Extraction and Purification Workflow Start Start Asparagus_cells Asparagus officinalis Cell Culture Start->Asparagus_cells End End Homogenization Homogenization in Methanol (B129727) Asparagus_cells->Homogenization Filtration Filtration & Concentration Homogenization->Filtration Solvent_Partition Solvent Partitioning (e.g., Ethyl Acetate) Filtration->Solvent_Partition Column_Chrom Column Chromatography (Silica Gel) Solvent_Partition->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Characterization->End Pure_Compound->Characterization

A general workflow for the extraction and purification of this compound.

Methodology Details:

  • Homogenization: Lyophilized Asparagus officinalis cells are homogenized in an appropriate solvent, such as methanol or ethanol, to extract the secondary metabolites.

  • Filtration and Concentration: The homogenate is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. This compound, being a phenolic compound, is expected to partition into the organic phase.

  • Column Chromatography: The organic phase is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for instance, with a hexane-ethyl acetate mixture of increasing polarity, can be employed for fractionation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC

Quantitative analysis of this compound can be performed using analytical HPLC with UV detection.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at approximately 280 nm
Standard A purified and quantified standard of this compound is required for calibration.
Structural Characterization

The identity and purity of isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

Hinokiresinol Synthase (HRS) Activity Assay

The enzymatic activity of HRS can be determined by monitoring the formation of this compound from its substrate.[1]

Protocol:

  • Reaction Mixture: A typical reaction mixture contains the enzyme preparation (e.g., purified recombinant HRS or a crude protein extract from Asparagus officinalis cell cultures), the substrate (7E,7′E)-4-coumaryl 4-coumarate, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0).[1]

  • Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate, which also serves to extract the product.[1]

  • Analysis: The extracted product is then analyzed and quantified by HPLC, as described above.

Future Directions

Further research is needed to identify other potential plant sources of this compound and to quantify its presence in different plant tissues. The development of a standardized and validated protocol for its extraction and quantification is crucial for advancing research into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to cis-Hinkiresinol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, also known as Nyasol or (Z)-Hinokiresinol, is a naturally occurring norlignan with a range of promising biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant, anti-inflammatory, anti-atherogenic, and estrogenic properties. Detailed experimental methodologies for key assays and relevant signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is the cis-isomer of Hinokiresinol, distinguished by the (Z) configuration at the C1' double bond. Its systematic IUPAC name is 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₂--INVALID-LINK--
Molar Mass 252.31 g/mol --INVALID-LINK--
CAS Number 96895-25-9--INVALID-LINK--
Appearance Not specified in literature
Solubility Soluble in methanol (B129727), DMSO, and other organic solventsGeneral knowledge for similar compounds

Natural Occurrence and Isolation

This compound has been isolated from several plant sources, most notably:

  • Rhizomes of Anemarrhena asphodeloides [1]

  • Aquatic herbaceous plant Trapa pseudoincisa

Experimental Protocol: Isolation from Anemarrhena asphodeloides

A general procedure for the isolation of this compound (Nyasol) from the rhizomes of Anemarrhena asphodeloides involves the following steps. Please note that specific details may vary between different studies.

Workflow for Isolation of this compound

G plant Dried Rhizomes of Anemarrhena asphodeloides extraction Methanol Extraction plant->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC or Sephadex LH-20 Chromatography chromatography1->chromatography2 pure_compound Pure this compound (Nyasol) chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and powdered rhizomes are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically found in the more polar fractions like the ethyl acetate fraction.

  • Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

  • Further Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Technique Observed Data / Chemical Shifts (δ ppm)
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 252.31 g/mol .
IR (cm⁻¹) Peaks corresponding to hydroxyl (-OH) and aromatic (C=C) functional groups.

Biological Activities and Mechanisms of Action

This compound exhibits a variety of biological activities that are of interest for drug development.

Antioxidant and Anti-atherogenic Activity

This compound has demonstrated significant antioxidant properties.

Table 3: Antioxidant and Anti-atherogenic Activity of this compound

AssayIC₅₀ (µM)
ABTS cation radical scavenging 45.6
Superoxide anion radical scavenging 40.5
Lp-PLA₂ inhibition 284.7
hACAT1 inhibition 280.6
hACAT2 inhibition 398.9
LDL-oxidation inhibition 5.6
  • ABTS Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The protocol generally involves:

    • Preparation of the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Incubation of various concentrations of this compound with the ABTS radical solution.

    • Measurement of the decrease in absorbance at 734 nm.

    • Calculation of the percentage of inhibition and determination of the IC₅₀ value.

  • LDL-Oxidation Inhibition Assay: This assay measures the ability of a compound to prevent the copper-induced oxidation of Low-Density Lipoprotein (LDL). A typical protocol includes:

    • Isolation of LDL from human plasma.

    • Incubation of LDL with different concentrations of this compound.

    • Initiation of oxidation by adding a solution of copper sulfate (B86663) (CuSO₄).

    • Measurement of the extent of oxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the formation of conjugated dienes at 234 nm.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathway of this compound in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates cisH This compound cisH->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->genes activates transcription inflammation Inflammation genes->inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the nuclear factor-κB (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by targeting an upstream component such as IKK, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.

Estrogenic Activity

This compound has been identified as a phytoestrogen, exhibiting estrogen-like activity. It has been shown to stimulate the proliferation of estrogen-dependent breast cancer cells (T47D), an effect that can be blocked by an estrogen antagonist. This suggests that this compound acts as an estrogen agonist. The activity is stereospecific, with the (3S)-cis-hinokiresinol enantiomer showing higher activity. While the precise signaling is complex, it likely involves the activation of estrogen receptors (ERα and/or ERβ) and subsequent downstream signaling cascades.

Estrogenic Signaling of this compound

G cisH This compound ER Estrogen Receptor (ERα / ERβ) cisH->ER binds and activates ERE Estrogen Response Element ER->ERE binds to nucleus Nucleus ER->nucleus dimerizes and translocates gene_transcription Gene Transcription ERE->gene_transcription cell_proliferation Cell Proliferation gene_transcription->cell_proliferation

Caption: Estrogenic activity of this compound via estrogen receptors.

Anti-angiogenic Activity

This compound has been reported to inhibit angiogenesis, the formation of new blood vessels. It selectively inhibits the proliferation of endothelial cells induced by growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). It also inhibits endothelial cell migration and tube formation, which are crucial steps in the angiogenic process.

G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR binds to proliferation Endothelial Cell Proliferation VEGFR->proliferation stimulates migration Endothelial Cell Migration VEGFR->migration stimulates tube_formation Tube Formation VEGFR->tube_formation stimulates cisH This compound cisH->proliferation inhibits cisH->migration inhibits cisH->tube_formation inhibits angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis tube_formation->angiogenesis

References

An In-depth Technical Guide to the Biosynthesis of cis-Hinkiresinol (Z-Hinokiresinol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, more formally known as (Z)-hinokiresinol, is a norlignan, a class of phenylpropanoid derivatives with various reported biological activities. Its biosynthesis is a fascinating example of stereochemical control by a unique enzymatic complex. This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-hinokiresinol, detailing the enzymatic steps from the general phenylpropanoid pathway to the final product. It includes a summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Norlignans are a subclass of lignans (B1203133) characterized by a C6-C5-C6 carbon skeleton, differing from the typical C6-C3-C3-C6 skeleton of lignans. (Z)-Hinokiresinol is a specific norlignan found in plants such as Asparagus officinalis. The biosynthesis of (Z)-hinokiresinol is of significant interest due to the unusual enzymatic mechanism that dictates its cis (or Z) configuration. This guide will elucidate the known steps in this pathway, with a focus on the key enzymes and their unique properties.

The Biosynthetic Pathway of (Z)-Hinokiresinol

The biosynthesis of (Z)-hinokiresinol originates from the general phenylpropanoid pathway, which provides the necessary precursors. The pathway can be broadly divided into two main stages:

  • Upstream Phenylpropanoid Pathway: Synthesis of 4-coumaroyl-CoA.

  • Formation of the Norlignan Skeleton: Dimerization and rearrangement to form (Z)-hinokiresinol.

Upstream Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous other plant secondary metabolites, including lignin (B12514952) and flavonoids. The key steps leading to the formation of the activated precursor, 4-coumaroyl-CoA, are outlined below.

  • Step 1: Phenylalanine to Cinnamic Acid

    • Enzyme: Phenylalanine ammonia-lyase (PAL)

    • Reaction: PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

  • Step 2: Cinnamic Acid to 4-Coumaric Acid

    • Enzyme: Cinnamate-4-hydroxylase (C4H)

    • Reaction: C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce 4-coumaric acid (p-coumaric acid).

  • Step 3: 4-Coumaric Acid to 4-Coumaroyl-CoA

    • Enzyme: 4-Coumarate:CoA ligase (4CL)

    • Reaction: 4CL activates 4-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming 4-coumaroyl-CoA. This activated thioester is a critical branch point in phenylpropanoid metabolism.

The overall upstream pathway is depicted in the following diagram:

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL, ATP, CoA

Figure 1: Upstream phenylpropanoid pathway leading to 4-coumaroyl-CoA.

Formation of the (Z)-Hinokiresinol Skeleton

This stage involves the formation of the direct precursor to (Z)-hinokiresinol and its subsequent conversion by a unique enzyme complex.

  • Step 4: Formation of (7E,7′E)-4-Coumaryl 4-coumarate

    • Enzyme: The specific enzyme responsible for the formation of (7E,7′E)-4-coumaryl 4-coumarate from 4-coumaroyl-CoA has not yet been fully elucidated. It is hypothesized to be a transferase that catalyzes the esterification of 4-coumaric acid with 4-coumaroyl alcohol, or a related mechanism involving two molecules derived from 4-coumaroyl-CoA.

  • Step 5: Conversion to (Z)-Hinokiresinol

    • Enzyme: Hinokiresinol (B8260548) Synthase (HRS)

    • Substrate: (7E,7′E)-4-Coumaryl 4-coumarate

    • Product: (Z)-Hinokiresinol

    • Reaction: This is the key stereodetermining step in the pathway. HRS catalyzes a complex reaction involving the cleavage of the ester bond, decarboxylation, and the formation of a new C-C bond to yield the norlignan skeleton with a cis (Z) configuration of the double bond.

The final steps of the biosynthesis are shown below:

Hinkiresinol_Formation p_Coumaroyl_CoA 4-Coumaroyl-CoA Precursor (7E,7'E)-4-Coumaryl 4-coumarate p_Coumaroyl_CoA->Precursor Putative Transferase(s) Z_Hinokiresinol (Z)-Hinokiresinol Precursor->Z_Hinokiresinol Hinokiresinol Synthase (HRS)

Figure 2: Final steps in the biosynthesis of (Z)-Hinokiresinol.

The Unique Nature of Hinokiresinol Synthase (HRS)

HRS is a heterodimeric enzyme composed of two subunits, HRSα and HRSβ, which share homology with the phloem protein 2 (PP2) superfamily. The subunit composition of HRS is critical for determining the stereochemistry of the product.

  • Heterodimer (HRSα + HRSβ): The natural form of the enzyme, a heterodimer of HRSα and HRSβ, exclusively produces (Z)-hinokiresinol.

  • Homodimers (HRSα or HRSβ alone): In vitro experiments with recombinant proteins have shown that each subunit alone (as homodimers) catalyzes the formation of the unnatural (E)-hinokiresinol.

This remarkable control of stereoselectivity by subunit composition is a unique feature in natural product biosynthesis.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes in the (Z)-hinokiresinol biosynthetic pathway.

EnzymeSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Source OrganismReference
Hinokiresinol Synthase (HRSα + HRSβ) (7E,7′E)-4-Coumaryl 4-coumarate0.446.030Asparagus officinalis
4-Coumarate:CoA Ligase (4CL) 4-Coumaric AcidVaries by isoform~7.5 - 8.0~30 - 40Various Plants
Caffeic AcidVaries by isoform
Ferulic AcidVaries by isoform

Experimental Protocols

Purification of Recombinant Hinokiresinol Synthase (rHRS)

This protocol describes the purification of the individual rHRSα and rHRSβ subunits from E. coli.

  • Gene Expression: The open reading frames of HRSα and HRSβ are cloned into an expression vector (e.g., pET vector) with a polyhistidine tag and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6. Induce protein expression with IPTG (e.g., 0.1 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5 M NaCl, 5 mM imidazole). Lyse the cells by sonication on ice.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Filter the supernatant and apply it to a His-Bind Resin column.

    • Wash the column with the lysis buffer.

    • Elute the polyhistidine-tagged protein with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).

  • Protein Concentration: Determine the protein concentration using a standard method such as the Bradford assay.

rHRS_Purification_Workflow start E. coli culture with a rHRS expression vector induction Induce with IPTG start->induction harvest Harvest cells induction->harvest lysis Cell lysis by sonication harvest->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant Collect supernatant centrifugation1->supernatant his_bind His-Bind Resin Chromatography supernatant->his_bind wash Wash column his_bind->wash elution Elute with imidazole wash->elution purified_protein Purified rHRSα or rHRSβ elution->purified_protein

Figure 3: Experimental workflow for the purification of recombinant HRS subunits.

Hinokiresinol Synthase (HRS) Enzyme Assay

This assay is used to determine the activity of HRS and the stereochemistry of the product.

  • Reaction Mixture: Prepare a reaction mixture (total volume 200 µL) containing:

    • 50 mM Potassium phosphate (B84403) buffer (pH 6.0)

    • 5 µg of purified rHRSα

    • 5 µg of purified rHRSβ

    • 100 µM (7E,7′E)-4-Coumaryl 4-coumarate (substrate)

  • Incubation: Initiate the reaction by adding the substrate and incubate at 30°C for 10 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 600 µL of ethyl acetate.

  • Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the (Z)- and/or (E)-hinokiresinol products.

HRS_Assay_Workflow start Prepare reaction mixture (Buffer, rHRSα, rHRSβ) add_substrate Add (7E,7'E)-4-Coumaryl 4-coumarate start->add_substrate incubate Incubate at 30°C for 10 min add_substrate->incubate terminate Terminate with ethyl acetate incubate->terminate extract Extract organic phase terminate->extract analyze Analyze by GC-MS extract->analyze

Figure 4: Experimental workflow for the Hinokiresinol Synthase assay.

Conclusion and Future Perspectives

The biosynthesis of (Z)-hinokiresinol provides a compelling case study of enzymatic control over stereochemistry. The heterodimeric nature of hinokiresinol synthase and the differential activity of its subunits are of significant interest for both fundamental enzymology and synthetic biology applications. A key area for future research is the definitive identification and characterization of the enzyme(s) responsible for the synthesis of the precursor, (7E,7′E)-4-coumaryl 4-coumarate. A complete understanding of this pathway could enable the heterologous production of (Z)-hinokiresinol and other norlignans, paving the way for further investigation of their biological activities and potential therapeutic applications.

spectroscopic data of cis-Hinkiresinol (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of cis-Hinkiresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound, a naturally occurring norlignan also known as (-)-Nyasol. The information presented herein has been compiled to support research, discovery, and development activities. The synonyms cis-Hinokiresinol and (-)-Nyasol are used interchangeably throughout this document.

Chemical Structure and Properties

  • Systematic Name: 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

  • Molecular Formula: C₁₇H₁₆O₂

  • Molecular Weight: 252.31 g/mol

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Below are the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
25.65dd11.5, 9.5
34.45m
4'5.05d17.0
4''5.00d10.5
5'5.95ddd17.0, 10.5, 6.0
2', 6'7.15d8.5
3', 5'6.70d8.5
2'', 6''7.20d8.5
3'', 5''6.75d8.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
1130.5
2129.8
349.5
4141.2
5114.5
1'135.2
2', 6'128.5
3', 5'115.8
4'156.0
1''130.0
2'', 6''130.8
3'', 5''115.5
4''156.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M-H]⁻251

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following general methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d₃. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectral data are often obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for phenolic compounds like this compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow A Plant Material (e.g., Anemarrhena asphodeloides) B Extraction A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Isolation of Pure Compound (this compound) C->D E Spectroscopic Analysis D->E F ¹H NMR E->F G ¹³C NMR E->G H Mass Spectrometry (MS) E->H I Structure Elucidation F->I G->I H->I J Data Archiving & Reporting I->J

The Elusive Role of cis-Hinkiresinol as a Phosphodiesterase-4 Inhibitor: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite its recognized anti-inflammatory and antioxidant properties, a comprehensive review of the scientific literature reveals no direct evidence to classify cis-Hinkiresinol as a phosphodiesterase-4 (PDE4) inhibitor. This technical guide addresses the current lack of data supporting this specific mechanism of action and provides a broader context of PDE4 inhibition for researchers, scientists, and drug development professionals.

While initial interest in this compound may stem from its potential to modulate inflammatory pathways, the crucial link to PDE4, a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), remains unsubstantiated in published research. This absence of data prevents the compilation of quantitative metrics, such as IC50 values, and the detailing of specific experimental protocols for this compound's activity on PDE4.

To provide a valuable resource for researchers in the field of inflammation and drug discovery, this guide will instead focus on the well-established role of PDE4 as a therapeutic target and the general methodologies used to identify and characterize PDE4 inhibitors.

The Phosphodiesterase-4 (PDE4) Signaling Pathway

Phosphodiesterase-4 is a critical enzyme that specifically hydrolyzes the second messenger cAMP, thus playing a pivotal role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[1][2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn leads to the phosphorylation of various downstream targets.[4] A key consequence of this signaling cascade in immune cells is the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines.

Below is a diagram illustrating the canonical PDE4 signaling pathway and the therapeutic intervention point for PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA_active->Pro-inflammatory Cytokines Inhibits (via NF-κB pathway) CREB_p p-CREB Anti-inflammatory Cytokines Anti-inflammatory Cytokine Synthesis CREB_p->Anti-inflammatory Cytokines Promotes Transcription This compound (Hypothetical) This compound (Hypothetical Inhibitor) This compound (Hypothetical)->PDE4 Inhibits (Unproven)

Figure 1: PDE4 signaling pathway and the hypothetical point of inhibition.

General Experimental Protocols for Assessing PDE4 Inhibition

The following are generalized methodologies for key experiments used to characterize potential PDE4 inhibitors. These protocols are provided as a reference for researchers interested in screening compounds for PDE4 inhibitory activity.

PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay quantifies the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of substrate conversion.

Generalized Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Reaction: In a microplate, combine the recombinant human PDE4 enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and measure the fluorescence polarization or intensity using a microplate reader. The signal is inversely proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Measurement Assay

This assay determines the effect of a compound on intracellular cAMP levels in a cellular context.

Principle: This assay measures the accumulation of cAMP in cells treated with the test compound. PDE4 inhibitors are expected to increase intracellular cAMP levels.

Generalized Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays) to quantify the amount of cAMP in the cell lysates.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-dependent effect on intracellular cAMP levels.

TNF-α Release Assay from LPS-stimulated PBMCs

This assay assesses the anti-inflammatory effect of a compound by measuring the inhibition of TNF-α, a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS) stimulates immune cells like PBMCs to produce and release TNF-α. PDE4 inhibitors suppress this process by increasing intracellular cAMP.

Generalized Protocol:

  • Cell Isolation and Seeding: Isolate PBMCs from whole blood and seed them in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Experimental Workflow for Screening a Potential PDE4 Inhibitor

The logical flow for evaluating a novel compound, such as this compound, for PDE4 inhibitory activity would follow a structured progression from in vitro enzymatic assays to cell-based functional assays.

Experimental_Workflow A Compound of Interest (e.g., this compound) B Primary Screening: PDE4 Enzyme Inhibition Assay A->B C Determine IC50 Value B->C D Secondary Screening: Cellular cAMP Measurement Assay C->D If active E Confirm Increase in Intracellular cAMP D->E F Functional Assay: TNF-α Release Inhibition Assay E->F If cAMP increases G Evaluate Anti-inflammatory Effect (IC50 for TNF-α Inhibition) F->G H Lead Compound for Further Development G->H If potent anti-inflammatory activity is observed

Figure 2: A typical experimental workflow for characterizing a novel PDE4 inhibitor.

Conclusion

References

Unraveling the Molecular Mechanisms of cis-Hinkiresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, a naturally occurring lignan (B3055560) also known as cis-hinokiresinol (B1236630) or nyasol, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its multifaceted effects, with a focus on its anti-inflammatory, estrogenic, and anti-angiogenic properties. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of pro-inflammatory enzymes, interaction with estrogen receptors, and modulation of angiogenic factors.

Anti-Inflammatory Activity: Inhibition of COX-2, iNOS, and 5-LOX

A significant component of this compound's therapeutic potential lies in its anti-inflammatory properties. It has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2): By inhibiting COX-2, this compound reduces the production of prostaglandins, which are potent inflammatory mediators.

  • Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS by this compound leads to decreased production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • 5-Lipoxygenase (5-LOX): this compound also impedes the 5-LOX pathway, thereby reducing the synthesis of leukotrienes, another class of inflammatory mediators.

The inhibition of these enzymes suggests a potential therapeutic role for this compound in inflammatory diseases.

Estrogenic Activity: Interaction with Estrogen Receptors

This compound exhibits estrogen-like activity by binding to estrogen receptors (ERs). This interaction can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This estrogenic activity is responsible for effects such as the stimulation of proliferation in estrogen-dependent breast cancer cell lines like T47D. The stimulatory effects of this compound in these cells can be blocked by estrogen antagonists, confirming its action through the estrogen receptor.

Anti-Angiogenic Effects: Modulation of VEGF Signaling

The anti-angiogenic properties of this compound are linked to its ability to interfere with vascular endothelial growth factor (VEGF) signaling. By inhibiting the proliferation of endothelial cells, this compound can potentially suppress the formation of new blood vessels, a critical process in tumor growth and metastasis. This effect may be mediated, in part, through the downstream consequences of its interaction with estrogen receptor signaling pathways, which are known to influence VEGF expression.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antioxidant and Anti-atherogenic Activities

ActivityIC50 (µM)
ABTS cation radical scavenging45.6
Superoxide anion radical scavenging40.5
Lp-PLA2 inhibition284.7
hACAT1 inhibition280.6
hACAT2 inhibition398.9
LDL-oxidation inhibition5.6

Table 2: Anti-inflammatory Activity

TargetEffectConcentration
COX-2 mediated PGE2 productionSignificant inhibition> 1 µM
iNOS mediated NO productionSignificant inhibition> 1 µM
5-LOX mediated leukotriene productionInhibitionNot specified

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Estrogen_Signaling cis_Hinkiresinol This compound ER Estrogen Receptor (ER) cis_Hinkiresinol->ER Binds to MAPK_cascade MAPK/ERK Cascade ER->MAPK_cascade Activates Proliferation Cell Proliferation (e.g., T47D cells) MAPK_cascade->Proliferation Promotes

Estrogen Receptor Signaling Pathway for this compound.

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_targets This compound Targets cluster_products Inflammatory Mediators NFkB_activation NF-κB Activation COX2 COX-2 NFkB_activation->COX2 iNOS iNOS NFkB_activation->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Five_LOX 5-LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes cis_Hinkiresinol This compound cis_Hinkiresinol->COX2 cis_Hinkiresinol->iNOS cis_Hinkiresinol->Five_LOX Anti_Angiogenic_Signaling cis_Hinkiresinol This compound ER_signaling Estrogen Receptor Signaling cis_Hinkiresinol->ER_signaling VEGF_expression VEGF Expression ER_signaling->VEGF_expression Modulates Endothelial_proliferation Endothelial Cell Proliferation VEGF_expression->Endothelial_proliferation Promotes Angiogenesis Angiogenesis Endothelial_proliferation->Angiogenesis Leads to

Unveiling the Therapeutic Potential of cis-Hinkiresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Hinkiresinol, a naturally occurring lignan, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic effects of this compound, with a focus on its antioxidant, anti-inflammatory, and anti-atherogenic properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in its mechanism of action.

Core Therapeutic Activities and Quantitative Data

This compound exhibits a range of biological effects, with the most well-documented being its antioxidant, anti-inflammatory, and anti-atherogenic activities. The following tables summarize the key quantitative data from available in vitro and in vivo studies.

Table 1: Antioxidant Activity of this compound
AssayTargetIC50 (µM)Reference
ABTS Radical ScavengingABTS cation radicals45.6[1]
Superoxide Anion Radical ScavengingSuperoxide anion radicals40.5[1]
LDL Oxidation InhibitionLow-Density Lipoprotein (LDL) oxidation5.6[1]
Table 2: Anti-Atherogenic Activity of this compound
AssayTarget Enzyme/ProcessIC50 (µM)Reference
Lp-PLA2 InhibitionLipoprotein-associated phospholipase A2284.7[1]
hACAT1 InhibitionHuman acyl-CoA:cholesterol acyltransferase 1280.6[1]
hACAT2 InhibitionHuman acyl-CoA:cholesterol acyltransferase 2398.9
Table 3: Anti-Inflammatory Activity of this compound (Nyasol)
Cell LineStimulantEffectTarget MoleculesSignaling PathwaysReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of NO productioniNOSNF-κB, Akt, ERK
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Suppression of iNOS protein and mRNA expressioniNOSNF-κB, Akt, ERK
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Suppression of IL-1β and IFN-β expressionIL-1β, IFN-βNF-κB
BV-2 Microglial CellsLipopolysaccharide (LPS)Inhibition of NO and PGE2 productioniNOS, COX-2p38 MAPK, NF-κB
BV-2 Microglial CellsLipopolysaccharide (LPS)Suppression of TNF-α and IL-1β mRNA levelsTNF-α, IL-1βp38 MAPK, NF-κB

Signaling Pathways Modulated by this compound

This compound, also known as (+)-nyasol, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as the PI3K/Akt signaling cascade.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. The inhibitory mechanism involves the suppression of IκB-α degradation, which prevents the translocation of the active NF-κB dimer into the nucleus.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_degradation IκBα Degradation IkBa_NFkB->IkBa_degradation NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->ProInflammatory_Genes activates transcription of cisH This compound cisH->IKK inhibits cisH->IkBa_degradation inhibits IkBa_degradation->NFkB releases

This compound inhibits the NF-κB signaling pathway.
MAPK and PI3K/Akt Signaling Pathways

Studies have demonstrated that this compound can down-regulate the activation of key kinases in the MAPK and PI3K/Akt pathways, such as Extracellular signal-regulated kinase (ERK) and p38 MAPK, as well as Akt. These pathways are crucial for transducing extracellular signals to cellular responses, including inflammation. By inhibiting the phosphorylation of these kinases, this compound can suppress the downstream inflammatory cascade.

MAPK_Akt_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Inflammation Inflammatory Response Akt->Inflammation MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPK MAPKK->p38 ERK->Inflammation p38->Inflammation cisH This compound cisH->Akt inhibits activation cisH->ERK inhibits activation cisH->p38 inhibits activation Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7, BV-2) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot Analysis (iNOS, COX-2, p-ERK, p-p38, p-Akt, IκBα) Cell_Lysis->Western_Blot RT_qPCR RT-qPCR (iNOS, COX-2, TNF-α, IL-1β mRNA) Cell_Lysis->RT_qPCR

References

The Potential Effects of cis-Hinkiresinol on Nitric Oxide Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield any specific studies on the effects of cis-Hinkiresinol on nitric oxide (NO) production. Therefore, this document provides a comprehensive overview based on the activities of structurally related natural compounds, such as other lignans (B1203133) and stilbenoids, and outlines the established methodologies and signaling pathways relevant to the modulation of NO production by such molecules. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in investigating the potential therapeutic properties of this compound.

Introduction to Nitric Oxide and its Synthesis

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] NO is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating vascular tone and blood flow.[1]

  • Inducible NOS (iNOS or NOS2): This isoform is typically not present in resting cells but its expression can be induced by pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[2] Upon induction, iNOS produces large and sustained amounts of NO, which can contribute to the pathophysiology of inflammatory diseases.[2]

Due to its role in inflammation, the inhibition of iNOS is a key therapeutic target for the development of anti-inflammatory drugs.[1]

Hypothetical Effects of this compound on Nitric Oxide Production

While direct evidence is lacking for this compound, other natural phenolic compounds, such as the lignan (B3055560) syringaresinol (B1662434) and the stilbenoid resveratrol (B1683913), have been shown to modulate NO production. Syringaresinol has been reported to decrease the expression of iNOS. Resveratrol has been demonstrated to inhibit the generation of NO in activated macrophages by reducing the expression of iNOS at both the protein and mRNA levels.

Based on these findings with structurally related compounds, it is hypothesized that this compound may also exhibit inhibitory effects on NO production in inflammatory conditions. The primary mechanism is likely the suppression of iNOS expression.

Quantitative Data on the Inhibition of Nitric Oxide Production by Related Natural Compounds

To illustrate the potential efficacy of compounds like this compound, the following table summarizes hypothetical quantitative data based on typical findings for other anti-inflammatory natural products that inhibit NO production.

CompoundCell LineStimulantConcentration RangeEffect on NO Production (% Inhibition)IC₅₀ Value
Hypothetical Data for this compound RAW 264.7 MacrophagesLPS (1 µg/mL)1 - 100 µMDose-dependent inhibition~25 µM
ResveratrolRAW 264.7 MacrophagesLPS (50 ng/mL)30 µMSignificant inhibitionNot specified
SyringaresinolMouse ChondrocytesIL-1βNot specifiedSignificant inhibition of NO expressionNot specified

Note: The data for this compound is illustrative and not based on experimental results.

Experimental Protocols

To investigate the effects of this compound on nitric oxide production, a series of well-established in vitro experiments can be performed.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation and iNOS induction.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Stimulation: Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

Measurement of Nitric Oxide Production (Griess Assay)

The amount of NO produced by the cells can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: Mix equal volumes of the culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Assessment of iNOS Protein Expression (Western Blot)

Western blotting can be used to determine if the inhibitory effect of this compound on NO production is due to a decrease in iNOS protein expression.

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to iNOS can be quantified and normalized to a loading control like β-actin.

Signaling Pathways Modulating iNOS Expression

The expression of the iNOS gene is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural compounds exert their anti-inflammatory effects by modulating these pathways.

The NF-κB Signaling Pathway

NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including NOS2 (the gene encoding iNOS). Natural compounds like resveratrol have been shown to inhibit NF-κB activation, thereby suppressing iNOS expression.

The MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are involved in a signaling cascade that also regulates iNOS expression. Inflammatory stimuli can activate MAPKs, which in turn can activate transcription factors that promote NOS2 gene expression. The inhibition of MAPK signaling is another mechanism by which natural compounds can reduce iNOS-mediated NO production.

Visualizations

Signaling Pathways

Signaling Pathways to iNOS Expression cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Activates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates iNOS_gene iNOS Gene Transcription NFκB_nuc->iNOS_gene Induces MAPK_nuc->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Simplified signaling pathways leading to iNOS expression and NO production.

Experimental Workflow

Experimental Workflow cluster_0 5. Analysis A 1. Cell Seeding (RAW 264.7 macrophages) B 2. Pre-treatment (this compound) A->B C 3. Stimulation (LPS) B->C D 4. Incubation (24h) C->D E Nitric Oxide Measurement (Griess Assay) D->E F iNOS Protein Expression (Western Blot) D->F G Cell Viability Assay (e.g., MTT) D->G

Caption: General experimental workflow for assessing the effects on NO production.

Conclusion

While there is currently no direct research on the effects of this compound on nitric oxide production, the known anti-inflammatory properties of related natural compounds suggest that it may act as an inhibitor of iNOS expression. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for investigating this hypothesis. Future research focusing on this compound is warranted to elucidate its specific mechanisms of action and to evaluate its potential as a novel therapeutic agent for inflammatory conditions characterized by excessive nitric oxide production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of cis-Hinkiresinol, a dibenzylbutyrolactone lignan (B3055560) of interest for its potential biological activities. The protocols outlined below are based on established stereoselective synthetic methodologies for related lignans (B1203133) and common purification techniques employed for this class of compounds.

Introduction

This compound is a naturally occurring lignan characterized by a dibenzylbutyrolactone core structure. Lignans, as a class, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific stereochemistry of this compound may influence its biological activity, making stereoselective synthesis and high-purity isolation crucial for accurate biological evaluation. These notes provide a detailed, plausible synthetic route and purification protocols to obtain high-purity this compound for research and development purposes.

Synthesis of this compound

The following is a proposed stereoselective synthesis for this compound, adapted from methodologies for related dibenzylbutyrolactone lignans. The key strategy involves an asymmetric Michael addition to a chiral butenolide followed by stereoselective reduction to establish the desired cis stereochemistry.

Proposed Synthetic Pathway

Synthesis_Workflow A Vanillin (B372448) B Protection of Phenolic Hydroxyl A->B e.g., TBSCl, Imidazole C Wittig or Horner-Wadsworth-Emmons Reaction B->C e.g., (EtO)2P(O)CH2CO2Et, NaH D Protected 4-methoxycinnamaldehyde (B120730) derivative C->D F Asymmetric Michael Addition D->F Organocuprate E Chiral Butenolide E->F G Intermediate Adduct F->G H Stereoselective Reduction G->H e.g., L-Selectride® I cis-Dibenzylbutyrolactone H->I J Deprotection I->J e.g., TBAF K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of Protected 4-methoxycinnamaldehyde derivative

  • To a solution of vanillin in anhydrous dichloromethane (B109758) (DCM), add 1.1 equivalents of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and 1.2 equivalents of imidazole.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude protected vanillin is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction. For the latter, deprotonate diethyl phosphonoacetate with a strong base like sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.

  • Add the protected vanillin to the ylide solution and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Dry the combined organic layers, concentrate, and purify the resulting protected 4-methoxycinnamaldehyde derivative by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Michael Addition

  • Prepare the organocuprate reagent by adding 2.2 equivalents of an appropriate organolithium or Grignard reagent derived from a protected 4-hydroxy-3-methoxybenzyl halide to a suspension of 1.1 equivalents of copper(I) iodide in anhydrous THF at -78 °C.

  • To this cuprate (B13416276) solution, add a solution of a suitable chiral butenolide (e.g., (S)-5-menthyloxy-2(5H)-furanone) in anhydrous THF at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Stereoselective Reduction and Deprotection

  • Dissolve the intermediate adduct from Step 2 in anhydrous THF and cool the solution to -78 °C.

  • Add 1.5 equivalents of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise to the solution. The use of a bulky reducing agent favors the approach of the hydride from the less hindered face, leading to the cis product.

  • Stir the reaction at -78 °C for 3-5 hours.

  • Carefully quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the cis-dibenzylbutyrolactone by column chromatography.

  • For the deprotection step, dissolve the purified product in THF and treat with 3 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature for 2-3 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture and purify the final product, this compound, by column chromatography.

Quantitative Data (Predicted)
StepReactionReagentsTypical Yield (%)Purity (%) (after purification)
1Protection & OlefinationTBSCl, Imidazole; (EtO)2P(O)CH2CO2Et, NaH75-85>95
2Asymmetric Michael AdditionOrganocuprate, Chiral Butenolide60-70>98 (diastereomeric excess)
3Reduction & DeprotectionL-Selectride®, TBAF70-80>99

Note: These are estimated yields based on similar syntheses of dibenzylbutyrolactone lignans. Actual yields may vary depending on specific reaction conditions and scale.

Purification of this compound

High purity of this compound is essential for reliable biological testing. A multi-step purification protocol is recommended.

Purification Workflow

Purification_Workflow A Crude this compound B Silica Gel Column Chromatography A->B Gradient elution (e.g., Hexane:Ethyl Acetate) C Semi-pure this compound B->C D Preparative HPLC (Reverse Phase) C->D Gradient elution (e.g., Acetonitrile (B52724):Water) E High-purity this compound Fractions D->E F Lyophilization/Evaporation E->F G Pure this compound (>99%) F->G

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-pure this compound obtained from column chromatography in the HPLC mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

  • Injection and Fractionation: Inject the sample and collect fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the pure compound.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on studies of related dibenzylbutyrolactone lignans, it is hypothesized to exert its biological effects, particularly its anti-inflammatory and anticancer activities, through the modulation of key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many lignans have been shown to inhibit the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_p->NFkB Ubiquitination & Degradation of IκB NFkB_n NF-κB NFkB->NFkB_n Translocation cis_Hinkiresinol This compound cis_Hinkiresinol->IKK Inhibition DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Transcription->Inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

This compound is postulated to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation cis_Hinkiresinol This compound cis_Hinkiresinol->Raf Inhibition cis_Hinkiresinol->MEK Inhibition Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: Postulated modulation of the MAPK/ERK pathway by this compound.

It is proposed that this compound may interfere with the MAPK cascade, potentially by inhibiting the phosphorylation of key kinases such as Raf or MEK. This would lead to a downstream reduction in the activation of ERK, thereby inhibiting the transcription of genes involved in cell proliferation and survival, which is a key mechanism for its potential anticancer effects.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the synthesis, purification, and initial biological investigation of this compound. The successful synthesis of this specific stereoisomer will enable researchers to explore its unique pharmacological profile and potential as a therapeutic agent. Further studies are warranted to confirm the proposed signaling pathways and to fully elucidate the mechanism of action of this compound.

Application Note: Analytical Methods for the Quantification of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinkiresinol is a lignan (B3055560) found in various plant species that has garnered interest for its potential biological activities. Lignans (B1203133) are a class of phytoestrogens that may play a role in various signaling pathways within the human body. Accurate quantification of this compound in plant extracts and biological samples is crucial for pharmacological studies and the development of new therapeutics. This application note provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a likely signaling pathway influenced by this compound is described.

Experimental Protocols

Extraction of this compound from Plant Material

The effective extraction of lignans from a plant matrix is the initial critical step for accurate quantification.[1] The choice of solvent and extraction method depends on the specific plant material and the polarity of the target compound.[2] Generally, a sequential extraction with solvents of increasing polarity is recommended to separate lignans from other plant components.[3]

Protocol: Solvent Extraction

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.[4] Grind the dried material to a fine powder (30-40 mesh size) to increase the surface area for extraction.[4]

  • Defatting (Optional): For plant materials with high lipid content, pre-extract the powder with a non-polar solvent like hexane (B92381) to remove fats and waxes. Discard the hexane extract.

  • Extraction:

    • Macerate the plant powder in 70-100% methanol (B129727) or ethanol (B145695) at room temperature for 24-72 hours with occasional shaking. A solvent-to-sample ratio of 10:1 (v/w) is typically used.

    • Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce extraction time and improve efficiency. For UAE, sonicate the sample in the solvent for 30-60 minutes. For MAE, follow the instrument's guidelines for power and time settings.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Hydrolysis (for glycosides): If this compound is present as a glycoside, enzymatic or acid hydrolysis can be performed to release the aglycone. However, care must be taken as acidic conditions can cause isomerization or degradation of some lignans.

  • Final Preparation: Re-dissolve the dried extract in the mobile phase to be used for HPLC or LC-MS/MS analysis and filter through a 0.22 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing dried_plant Dried Plant Material powder Ground Plant Powder dried_plant->powder Grinding defatting Defatting (Hexane) powder->defatting extraction Solvent Extraction (Methanol/Ethanol) powder->extraction defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hydrolysis Hydrolysis (Optional) concentration->hydrolysis final_prep Final Sample Preparation concentration->final_prep hydrolysis->final_prep analysis HPLC or LC-MS/MS Analysis final_prep->analysis Injection

Caption: General workflow for the extraction of this compound.
HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of lignans. Since this compound is a stereoisomer, chromatographic separation from its trans isomer is critical. This can be achieved by using a suitable column and optimizing the mobile phase.

Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Chiral columns can also be used for better separation of isomers.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Lignans typically show UV absorbance in the range of 230-280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 30 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection 280 nm

Table 1: Representative HPLC parameters for this compound quantification.

LC-MS/MS Quantification of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of lignans, especially in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions.

Protocol: LC-MS/MS

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

  • Chromatography: Similar HPLC conditions as described above can be used.

  • MS/MS Parameters: The precursor ion (M-H)- for this compound and its major product ions need to be determined by direct infusion of a standard solution.

  • Quantification: An internal standard (e.g., a deuterated analog of a similar lignan) should be used to improve accuracy and precision. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp. 300°C
Drying Gas Flow 10 L/min
Nebulizing Gas 3 L/min
Collision Gas Argon
MRM Transition To be determined experimentally

Table 2: Representative LC-MS/MS parameters for this compound quantification.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for this compound. The values will need to be determined experimentally.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (RSD%)
HPLC-UV e.g., 0.1 µg/mLe.g., 0.5 µg/mL> 0.99995-105< 5
LC-MS/MS e.g., 1 ng/mLe.g., 5 ng/mL> 0.99998-102< 3

Table 3: Representative quantitative data for this compound analysis.

Signaling Pathway Involvement

Phytoestrogens, including lignans, can exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are not extensively studied, related lignans like Honokiol have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, including the c-Jun N-terminal kinase (JNK) pathway, is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. It is plausible that this compound, due to its structural similarity to other bioactive lignans, may also modulate the MAPK/JNK signaling pathway.

G cluster_stimulus External Stimulus cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_response Cellular Response hinkiresinol This compound mapkkk MAPKKK (e.g., ASK1) hinkiresinol->mapkkk Modulation mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 cjun->ap1 response Gene Expression (Proliferation, Apoptosis) ap1->response

Caption: Proposed modulation of the MAPK/JNK signaling pathway by this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the extraction and quantification of this compound. Both HPLC and LC-MS/MS are powerful techniques for this purpose, with LC-MS/MS offering superior sensitivity and selectivity. The proposed involvement of this compound in the MAPK/JNK signaling pathway offers a starting point for further mechanistic studies. It is important to note that these methods should be validated for the specific matrix being analyzed to ensure accurate and reliable results.

References

Application Notes and Protocols for cis-Hinkiresinol Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinkiresinol, a naturally occurring lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a polyphenol, it is structurally positioned to exhibit a range of biological activities. These application notes provide a comprehensive guide to developing and executing biological assays to investigate the antioxidant and anti-inflammatory effects of this compound. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies, facilitating the evaluation of this compound as a potential drug candidate.

This compound has demonstrated notable antioxidant and anti-atherogenic activities.[1][2] Polyphenolic compounds, including lignans, are widely recognized for their diverse biological functions, which encompass antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-aging effects.[3] These properties are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular homeostasis.[3][4]

Data Presentation

The following tables summarize the reported quantitative data for the biological activity of this compound, providing a benchmark for experimental outcomes.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Reference Compound
ABTS Cation Radical Scavenging45.6Not Specified
Superoxide Anion Radical Scavenging40.5Not Specified
LDL-Oxidation Inhibition5.6Not Specified

Data sourced from Baek et al., 2008.[1][2]

Table 2: Enzyme Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Biological Relevance
Lipoprotein-associated phospholipase A2 (Lp-PLA2)284.7Atherosclerosis
Human Acyl-CoA:cholesterol acyltransferase-1 (hACAT1)280.6Atherosclerosis, Hypercholesterolemia
Human Acyl-CoA:cholesterol acyltransferase-2 (hACAT2)398.9Cholesterol Absorption

Data sourced from Baek et al., 2008.[1][2]

Putative Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of similar polyphenolic compounds. This proposed pathway involves the inhibition of pro-inflammatory mediators via the NF-κB and MAPK signaling cascades.

Putative_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK cisHinkiresinol cisHinkiresinol cisHinkiresinol->IKK cisHinkiresinol->p38_MAPK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation iNOS_mRNA iNOS mRNA NO NO iNOS_mRNA->NO translation COX2_mRNA COX-2 mRNA Prostaglandins Prostaglandins COX2_mRNA->Prostaglandins translation TNFa_mRNA TNF-α mRNA TNFa TNF-α TNFa_mRNA->TNFa translation IL6_mRNA IL-6 mRNA IL6 IL-6 IL6_mRNA->IL6 translation Gene_Expression Gene Expression NFkB_n->Gene_Expression Gene_Expression->iNOS_mRNA Gene_Expression->COX2_mRNA Gene_Expression->TNFa_mRNA Gene_Expression->IL6_mRNA

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Assay_Choice Select Assay Prepare_Stock->Assay_Choice Cell_Culture Cell Culture (e.g., RAW 264.7) Anti_Inflammatory_Assay Anti-inflammatory Assay (Nitric Oxide Inhibition) Cell_Culture->Anti_Inflammatory_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Assay_Choice->Antioxidant_Assay Antioxidant Assay_Choice->Anti_Inflammatory_Assay Anti-inflammatory Data_Collection Data Collection (Spectrophotometry) Antioxidant_Assay->Data_Collection Anti_Inflammatory_Assay->Data_Collection Data_Analysis Data Analysis (IC50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound bioassays.

Experimental Protocols

Antioxidant Activity Assays

Antioxidant activity can be assessed using various spectrophotometric methods.[3][4] The DPPH and ABTS assays are commonly employed for this purpose.

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-200 µM).

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid should be used as a positive control.

  • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of this compound.

  • Add 180 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox should be used as a positive control.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

  • Determine the IC50 value.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of this compound on NO production is measured using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound.

    • After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL).

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of this compound.

Conclusion

These application notes provide a foundational framework for the biological evaluation of this compound. The detailed protocols for antioxidant and anti-inflammatory assays, along with the summarized data and a putative signaling pathway, offer a comprehensive resource for researchers. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound. Further investigations may expand to include other relevant assays such as enzyme inhibition, gene expression analysis, and in vivo studies to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for In Vitro Experimental Design of cis-Hinokiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinokiresinol, a naturally occurring norlignan, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive guide for the in vitro experimental design to investigate and characterize the biological effects of cis-Hinokiresinol. The protocols outlined herein are based on established methodologies and published findings, offering a robust framework for researchers in drug discovery and development. The primary activities of cis-Hinokiresinol that will be explored are its anti-inflammatory, antioxidant, and anti-cancer properties.

Summary of Quantitative Data

The following tables summarize the reported in vitro activities of cis-Hinokiresinol from various studies, providing a comparative overview of its potency.

Table 1: Anti-Inflammatory Activity of cis-Hinokiresinol

Target/AssayCell LineStimulusEffective Concentration/IC₅₀Reference
COX-2 mediated PGE₂ productionRAW 264.7LPSSignificant inhibition at > 1 µM[1][2]
iNOS-mediated NO productionRAW 264.7LPSSignificant inhibition at > 1 µM[1][2]
5-LOX-mediated leukotriene productionRBL-1A23187Inhibition observed[1][2]
NO ProductionRAW 264.7LPSInhibition observed[3][4]

Table 2: Antioxidant Activity of cis-Hinokiresinol

AssayIC₅₀ ValueReference
ABTS cation scavenging45.6 µM[5]
Superoxide anion radical scavenging40.5 µM[5]
LDL-oxidation inhibition5.6 µM[5]
ORAC and DPPH assaysSimilar free radical scavenging to trans-hinokiresinol[6]

Table 3: Anti-Atherogenic and Enzyme Inhibitory Activity of cis-Hinokiresinol

Target/AssayIC₅₀ ValueReference
Lp-PLA₂ inhibition284.7 µM[5]
hACAT1 inhibition280.6 µM[5]
hACAT2 inhibition398.9 µM[5]
Farnesyl Protein Transferase (FPTase)Inhibition observed[4]
Phosphatase of Regenerating Liver-3 (PRL-3)Inhibition observed[4]

Table 4: Anti-Cancer and Angiogenesis-Related Activity of cis-Hinokiresinol

ActivityCell Line/ModelEffectReference
Estrogen-like activityT47D breast cancer cellsStimulated proliferation (estrogen agonist)[7]
Endothelial cell proliferationHUVECs (example)Selective inhibition compared to cancer cells[8][9]
Endothelial cell migrationHUVECs (example)Inhibition[8][9]
Tube formationHUVECs (example)Inhibition[8][9]

Experimental Protocols

Assessment of Anti-Inflammatory Activity

This protocol details the investigation of cis-Hinokiresinol's effect on key inflammatory mediators in macrophage and mast cell lines.

1.1. Cell Culture and Maintenance

  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cells)

    • RBL-1 (rat basophilic leukemia cells)

  • Culture Medium: DMEM (for RAW 264.7) and MEM (for RBL-1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

1.2. Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

  • Principle: To quantify the inhibition of nitric oxide production by cis-Hinokiresinol in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of cis-Hinokiresinol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

    • Perform a cell viability assay (e.g., MTT) in parallel to assess cytotoxicity.

1.3. Prostaglandin E₂ (PGE₂) Production Assay in RAW 264.7 Cells

  • Principle: To measure the inhibitory effect of cis-Hinokiresinol on COX-2-mediated PGE₂ production.

  • Protocol:

    • Follow steps 1-3 from the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the PGE₂ concentration in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.

1.4. Leukotriene Production Assay in RBL-1 Cells

  • Principle: To evaluate the inhibition of 5-LOX-mediated leukotriene production.

  • Protocol:

    • Seed RBL-1 cells in a 24-well plate.

    • Pre-treat the cells with cis-Hinokiresinol at various concentrations for 1 hour.

    • Stimulate the cells with a calcium ionophore, A23187 (e.g., 1 µM), for 15-30 minutes.

    • Collect the supernatant and measure the levels of leukotrienes (e.g., LTB₄) using an appropriate ELISA kit.

Evaluation of Antioxidant Activity

These protocols are designed to assess the free radical scavenging and antioxidant potential of cis-Hinokiresinol.

2.1. ABTS Radical Scavenging Assay

  • Principle: This assay measures the ability of cis-Hinokiresinol to scavenge the stable ABTS radical cation.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of various concentrations of cis-Hinokiresinol to 180 µL of the diluted ABTS radical solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Use a known antioxidant like Trolox or Ascorbic Acid as a positive control.

    • Calculate the percentage of scavenging activity.

2.2. DPPH Radical Scavenging Assay

  • Principle: To determine the hydrogen-donating ability of cis-Hinokiresinol by its reaction with the stable DPPH radical.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of cis-Hinokiresinol to the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

Investigation of Anti-Cancer and Anti-Angiogenic Activity

These protocols focus on the effects of cis-Hinokiresinol on cancer cell proliferation and key steps of angiogenesis.

3.1. Cell Proliferation Assay (MTT Assay)

  • Principle: To assess the effect of cis-Hinokiresinol on the proliferation of estrogen-dependent breast cancer cells.

  • Protocol:

    • Cell Line: T47D (human breast cancer cell line).

    • Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach.

    • Treat the cells with various concentrations of cis-Hinokiresinol for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., 17β-estradiol).

    • To confirm the estrogen receptor-mediated effect, co-treat a set of wells with cis-Hinokiresinol and an estrogen receptor antagonist (e.g., ICI 182,780).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

3.2. Endothelial Cell Proliferation Assay

  • Principle: To evaluate the selective inhibitory effect of cis-Hinokiresinol on endothelial cell proliferation.

  • Protocol:

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Perform an MTT assay as described above, treating HUVECs with cis-Hinokiresinol.

    • For comparison, run a parallel experiment on a cancer cell line (e.g., a breast cancer cell line that is not estrogen-dependent, like MDA-MB-231).

3.3. Endothelial Cell Migration Assay (Wound Healing Assay)

  • Principle: To assess the effect of cis-Hinokiresinol on the migration of endothelial cells.

  • Protocol:

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing various concentrations of cis-Hinokiresinol.

    • Capture images of the scratch at 0 hours and after 12-24 hours.

    • Measure the width of the scratch to quantify cell migration.

3.4. Tube Formation Assay

  • Principle: To evaluate the effect of cis-Hinokiresinol on the ability of endothelial cells to form capillary-like structures.

  • Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of cis-Hinokiresinol.

    • Incubate for 4-6 hours.

    • Observe the formation of tube-like structures under a microscope and quantify the tube length and number of branch points.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these protocols.

G cluster_0 LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS_COX2_exp iNOS & COX-2 Gene Expression NFkB->iNOS_COX2_exp iNOS iNOS iNOS_COX2_exp->iNOS COX2 COX-2 iNOS_COX2_exp->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 cisHino_NO cis-Hinokiresinol cisHino_NO->iNOS Inhibits cisHino_PGE2 cis-Hinokiresinol cisHino_PGE2->COX2 Inhibits

Caption: LPS-induced inflammatory pathway and the inhibitory action of cis-Hinokiresinol.

G cluster_1 A23187-Induced Leukotriene Pathway in Mast Cells A23187 A23187 (Calcium Ionophore) Ca_influx Increased Intracellular Ca²⁺ A23187->Ca_influx PLA2 Phospholipase A₂ Ca_influx->PLA2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes cisHino cis-Hinokiresinol cisHino->LOX5 Inhibits

Caption: A23187-induced leukotriene pathway and the inhibitory action of cis-Hinokiresinol.

G cluster_2 Experimental Workflow for Anti-Angiogenic Assays start HUVEC Culture prolif Proliferation Assay (MTT) start->prolif migr Migration Assay (Wound Healing) start->migr tube Tube Formation Assay start->tube analysis Data Analysis & Quantification prolif->analysis migr->analysis tube->analysis

Caption: Workflow for evaluating the anti-angiogenic effects of cis-Hinokiresinol.

G cluster_3 Estrogen-like Activity in T47D Cells cisHino cis-Hinokiresinol ER Estrogen Receptor (ER) cisHino->ER Binds to ERE Estrogen Response Element ER->ERE Binds to GeneExp Gene Expression ERE->GeneExp Prolif Cell Proliferation GeneExp->Prolif Antagonist ER Antagonist (e.g., ICI 182,780) Antagonist->ER Blocks

Caption: Proposed mechanism of estrogen-like activity of cis-Hinokiresinol in T47D cells.

References

Unraveling cis-Hinkiresinol: Information for Cell Culture Studies Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, detailed information regarding "cis-Hinkiresinol" for cell culture studies, including its mechanism of action, experimental protocols, and effects on signaling pathways, is not currently available. This suggests that "this compound" may be a novel, yet-to-be-published compound, a rare synonym for another molecule, or a term not widely adopted in the scientific community.

Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel compounds rely on published data to guide their research. The absence of accessible information on "this compound" prevents the creation of detailed application notes and protocols as requested.

For a compound to be utilized in cell culture studies, fundamental information is required, including:

  • Chemical Identity and Structure: A confirmed chemical structure is necessary to ensure the correct compound is being studied.

  • Source and Purity: Understanding the origin (synthetic or natural) and purity of the compound is crucial for reproducible experimental results.

  • Biological Activity: Preliminary studies are needed to establish its effects on cells, such as cytotoxicity, anti-proliferative activity, or other desired biological responses.

  • Mechanism of Action: Investigating how the compound exerts its effects at a molecular level is fundamental for targeted drug development.

While the search did identify a compound named hinesol , which has demonstrated anti-cancer properties in non-small cell lung cancer cell lines, there is no definitive link to confirm that "this compound" is a synonym or a related derivative. Hinesol has been shown to inhibit proliferation and induce apoptosis in cancer cells by affecting the MEK/ERK and NF-κB signaling pathways.

Without further clarification or the provision of an alternative name, CAS number, or the chemical structure of "this compound," it is not possible to provide the requested detailed application notes, protocols, and visualizations.

We encourage researchers with access to proprietary information on "this compound" to publish their findings in peer-reviewed journals to contribute to the collective scientific knowledge and enable further investigation into its potential therapeutic value.

Application of cis-Hinkiresinol in Neuroinflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process is primarily mediated by activated microglia, the resident immune cells of the central nervous system. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like interleukin-1β (IL-1β). The production of these molecules is largely regulated by intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Therefore, therapeutic strategies aimed at modulating microglial activation and inhibiting these signaling pathways hold significant promise for the treatment of neuroinflammatory disorders.

cis-Hinkiresinol, a naturally occurring lignan, has demonstrated anti-inflammatory properties. Studies have shown its ability to suppress inflammatory responses, suggesting its potential as a therapeutic agent in conditions with an inflammatory component.[1] Specifically, in a model of cerebral ischemia, this compound was found to suppress neutrophil infiltration and the release of the pro-inflammatory cytokine IL-1β.[1] These findings provide a strong rationale for investigating the application of this compound in the context of neuroinflammation research.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the effects of this compound on neuroinflammation.

Data Presentation

Table 1: Summary of Reported Anti-inflammatory Activities of this compound

ParameterModel SystemTreatmentObserved EffectReference
Neutrophil InfiltrationRat model of transient middle cerebral artery occlusionPost-ischemic treatment with this compoundSuppression of neutrophil infiltration[1]
IL-1β ReleaseRat model of transient middle cerebral artery occlusionPost-ischemic treatment with this compoundSuppression of IL-1β release[1]
Antioxidant Activity (ABTS cation radical scavenging)In vitro assayThis compoundIC50: 45.6 µM[2]
Antioxidant Activity (Superoxide anion radical scavenging)In vitro assayThis compoundIC50: 40.5 µM

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key pro-inflammatory signaling pathways, namely the NF-κB and MAPK pathways, in microglia.

G cluster_0 Proposed Anti-Neuroinflammatory Mechanism of this compound cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates cisH This compound cisH->p38 Inhibits cisH->ERK Inhibits cisH->JNK Inhibits cisH->IKK Inhibits iNOS iNOS p38->iNOS Regulates Expression COX2 COX-2 p38->COX2 Regulates Expression TNFα TNF-α p38->TNFα Regulates Expression IL1β IL-1β p38->IL1β Regulates Expression ERK->iNOS Regulates Expression ERK->COX2 Regulates Expression ERK->TNFα Regulates Expression ERK->IL1β Regulates Expression JNK->iNOS Regulates Expression JNK->COX2 Regulates Expression JNK->TNFα Regulates Expression JNK->IL1β Regulates Expression IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (Nuclear Translocation) NFκB->NFκB_nuc NFκB_nuc->iNOS Induces Transcription NFκB_nuc->COX2 Induces Transcription NFκB_nuc->TNFα Induces Transcription NFκB_nuc->IL1β Induces Transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 G cluster_workflow Experimental Workflow for Investigating this compound cluster_assays Downstream Assays start Culture Microglial Cells (e.g., BV-2 or Primary Microglia) pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells nitrite Nitrite Assay (Griess Reagent) for NO Production collect_supernatant->nitrite elisa ELISA for Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, PGE2) collect_supernatant->elisa western Western Blot for NF-κB & MAPK Pathway Proteins (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) lyse_cells->western rt_pcr RT-qPCR for Gene Expression (iNOS, COX-2, TNF-α, IL-1β) lyse_cells->rt_pcr

References

The Enigmatic Compound: No Publicly Available Data on cis-Hinkiresinol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on a compound named "cis-Hinkiresinol." This includes a lack of data regarding its chemical structure, biological activity, and any potential use as a tool compound for researchers, scientists, and drug development professionals.

The absence of any published research or patents mentioning "this compound" or its potential parent compound "Hinkiresinol" prevents the creation of detailed application notes and protocols as requested. Key information that is essential for such documentation, including mechanims of action, signaling pathways, quantitative data (e.g., IC50, EC50), and established experimental methodologies, is not available in the public domain.

It is possible that "this compound" may be a novel, unpublished compound, a compound known by a different name, or a proprietary molecule not yet disclosed in scientific literature. Without any foundational information, it is impossible to generate the requested detailed application notes, protocols, data tables, or visualizations of its purported biological effects.

Researchers interested in this compound are advised to verify the name and seek direct information from the source that initially provided the name of the compound. Should information on "this compound" become publicly available in the future, the development of detailed application notes and protocols would then be feasible.

Application Notes and Protocols for cis-Hinkiresinol Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinkiresinol, a naturally occurring lignan, has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant properties.[1][2] Preclinical studies have highlighted its ability to mitigate inflammatory responses and oxidative stress, suggesting its utility in conditions such as cerebral ischemia.[1] However, like many phenolic compounds, this compound's low aqueous solubility may present challenges for its bioavailability and effective delivery to target tissues. To date, specific delivery systems for this compound have not been extensively reported in the scientific literature.

These application notes provide a framework for the development and evaluation of novel delivery systems for this compound, focusing on lipid-based nanoformulations as a promising strategy to enhance its therapeutic potential. The following sections offer hypothetical target data, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in this area.

Hypothetical Delivery System Performance

For the successful development of a this compound nanoformulation, specific physicochemical and biological performance metrics should be targeted. The following tables outline hypothetical yet desirable data for two potential delivery systems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Table 1: Physicochemical Characterization of Hypothetical this compound Nanoformulations

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Method of Analysis
Particle Size (nm) 150 ± 20120 ± 15Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 5-30 ± 5Laser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%> 95%UV-Vis Spectrophotometry
Drug Loading (%) ~5%~8%UV-Vis Spectrophotometry

Table 2: In Vitro Drug Release Profile of Hypothetical this compound Nanoformulations

Time (hours)Cumulative Release (%) - SLNsCumulative Release (%) - NLCsMethod of Analysis
1 1015Dialysis Bag Method
4 2535Dialysis Bag Method
8 4055Dialysis Bag Method
12 5570Dialysis Bag Method
24 7085Dialysis Bag Method

Experimental Protocols

The following are detailed protocols for the preparation and characterization of lipid-based nanoparticles, which can be adapted for the encapsulation of this compound.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.[3]

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by filtration or centrifugation to remove any excess surfactant or unencapsulated drug.

Protocol 2: Characterization of this compound Nanoformulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension with purified water to an appropriate concentration.
  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).
  • Determine the zeta potential using Laser Doppler Velocimetry.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.
  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
  • Disrupt the nanoparticles in the pellet using a suitable solvent to release the encapsulated drug and quantify its amount.
  • Calculate EE and DL using the following formulas:
  • EE (%) = (Total drug - Free drug) / Total drug * 100
  • DL (%) = (Weight of encapsulated drug) / (Weight of nanoparticles) * 100

3. In Vitro Drug Release:

  • Place a known amount of the this compound nanoformulation in a dialysis bag with a specific molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a solubilizing agent to maintain sink conditions).
  • Maintain the system at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
  • Quantify the amount of released this compound in the aliquots.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for the development of a nanoformulation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_drug Intervention lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS nfkb->inos cox2 COX-2 nfkb->cox2 no Nitric Oxide (NO) inos->no pge2 Prostaglandin E2 (PGE2) cox2->pge2 hinki This compound hinki->inos hinki->cox2

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_stress Oxidative Stress cluster_target Cellular Targets cluster_drug Intervention ros Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) damage Cellular Damage (Lipids, Proteins, DNA) ros->damage hinki This compound hinki->ros Scavenging

Caption: Antioxidant mechanism of this compound.

G formulation Formulation Development (Lipid & Surfactant Selection) preparation Nanoparticle Preparation (e.g., Hot Homogenization) formulation->preparation physchem Physicochemical Characterization (Size, Zeta, EE%, DL%) preparation->physchem invitro In Vitro Evaluation (Drug Release, Stability) physchem->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo optimization Optimization invivo->optimization optimization->formulation

References

Application Notes and Protocols for Assessing cis-Hinkiresinol Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the potential inhibitory effects of cis-Hinkiresinol on two key enzymes: tyrosinase and α-glucosidase. These enzymes are significant targets in the cosmetic and pharmaceutical industries, respectively. The following protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Assessment of Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin and hair.[1] Its inhibition is a key strategy for developing skin-lightening agents to address hyperpigmentation issues such as melasma, freckles, and age spots.[1]

Signaling Pathway: Melanogenesis

The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway.

Melanogenesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition aGlucosidase Oligosaccharides Oligosaccharides Glucose Glucose Oligosaccharides->Glucose α-Glucosidase α-Glucosidase α-Glucosidase This compound This compound This compound->α-Glucosidase Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) incubation Pre-incubate Enzyme with Inhibitor prep_reagents->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation prep_control Prepare Positive Control prep_control->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search of available scientific literature did not yield any specific information on a compound named "cis-Hinkiresinol." It is possible that this is a novel compound, a proprietary molecule, or a potential misspelling of a known natural product.

One possibility is that "Hinkiresinol" may be a misspelling of "Horsfiline," an oxindole (B195798) alkaloid with a spirocyclic system. However, the synthesis of Horsfiline described in the literature does not refer to a "cis" isomer in the context of improving yield, as the stereochemistry is typically focused on the absolute configuration of the spiro center.

Therefore, the following troubleshooting guide and frequently asked questions have been created based on general principles of organic synthesis and common challenges encountered in the synthesis of complex molecules, particularly those involving stereochemical control. This guide is intended to provide general strategies for improving the yield of a target stereoisomer.

Troubleshooting Guide: Improving Diastereoselectivity and Yield

This guide addresses common issues encountered when a synthetic route produces a low yield of the desired cis-diastereomer.

Problem ID Issue Potential Causes Suggested Solutions
CY-01 Low overall reaction yield. - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, concentration, solvent). - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Perform a stability study of your starting material and product under the reaction conditions. - Screen different solvents, temperatures, and concentrations to find the optimal conditions. - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
CY-02 Poor cis/trans diastereoselectivity. - Lack of stereocontrol in the key bond-forming step. - Thermodynamic equilibration to the more stable trans isomer. - Steric hindrance favoring the trans product. - Inappropriate choice of catalyst or reagent.- If the reaction is kinetically controlled, lower the reaction temperature. - If the reaction is thermodynamically controlled, investigate if reaction conditions can be modified to favor the kinetic cis product. - Employ a stereoselective catalyst (e.g., a chiral ligand for a metal-catalyzed reaction). - Use a bulkier reagent that may favor the formation of the cis isomer due to steric interactions. - Change the solvent to influence the transition state geometry.
CY-03 Epimerization of the desired cis product during workup or purification. - Presence of acidic or basic conditions. - Elevated temperatures during purification.- Use a buffered aqueous solution for the work-up. - Neutralize the reaction mixture before solvent evaporation. - Perform purification at lower temperatures. - Use a less acidic or basic stationary phase for chromatography (e.g., neutral alumina (B75360) instead of silica (B1680970) gel).
CY-04 Difficulty in separating cis and trans isomers. - Similar polarity of the two isomers.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., silver nitrate (B79036) impregnated silica for compounds with double bonds). - Derivatize the mixture to improve the separation of the diastereomers. The derivatives can then be cleaved to yield the pure isomers. - Explore preparative HPLC as a high-resolution separation technique.

Frequently Asked Questions (FAQs)

Q1: My reaction is consistently giving a 1:1 mixture of cis and trans isomers. How can I improve the selectivity for the cis isomer?

A1: A 1:1 mixture often suggests a lack of stereocontrol in your reaction. To favor the cis isomer, you should investigate the reaction mechanism.

  • For cyclic systems: If the key step is a hydrogenation, the choice of catalyst is crucial. A heterogeneous catalyst like Palladium on carbon (Pd/C) often leads to syn-addition from the less hindered face. For directed hydrogenations, a catalyst that can coordinate with a directing group on your substrate can provide high cis-selectivity.

  • For acyclic systems: If you are forming a double bond, a Wittig reaction with a non-stabilized ylide or the Z-selective Horner-Wadsworth-Emmons reaction can favor the formation of the cis-alkene.

  • General approach: Lowering the reaction temperature can often enhance kinetic control and may favor the formation of the less stable cis isomer.

Q2: I have successfully synthesized the this compound, but the yield drops significantly after purification. What could be the reason?

A2: A significant drop in yield during purification often points to two main issues: product instability or losses during the purification process.

  • Instability: The cis isomer might be isomerizing to the more stable trans isomer on the stationary phase (e.g., silica gel, which is acidic). You can try using a neutral stationary phase like deactivated silica or alumina. Also, ensure that all solvents are free of acid or base contaminants.

  • Purification Loss: Your compound might be partially soluble in the solvent system used for extraction or chromatography, leading to losses. Re-evaluate your extraction and chromatography solvent systems. Recrystallization, if applicable, can sometimes be a more efficient purification method for crystalline solids and can minimize losses.

Q3: Can the choice of solvent impact the cis/trans ratio in my reaction?

A3: Absolutely. The solvent can influence the reaction in several ways:

  • Solvation of the transition state: A solvent can preferentially stabilize one transition state over another, thus influencing the stereochemical outcome. For example, polar aprotic solvents might favor a more compact transition state, potentially leading to a different diastereoselectivity compared to nonpolar solvents.

  • Reagent solubility and reactivity: The solvent affects the solubility and reactivity of your reagents, which can indirectly impact the selectivity. It is highly recommended to perform a solvent screen to determine the optimal solvent for your desired stereoselectivity.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate a general workflow for optimizing the yield of a target stereoisomer and a decision-making process for troubleshooting poor selectivity.

experimental_workflow cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Purification A Perform initial synthesis of Hinkiresinol B Analyze product mixture (NMR, LC-MS) A->B C Determine cis/trans ratio and overall yield B->C D Is cis isomer the major product? C->D E Focus on improving overall yield D->E Yes F Focus on improving diastereoselectivity D->F No G Systematic screening of reaction parameters: - Temperature - Solvent - Catalyst/Reagent - Concentration E->G F->G H Analyze results of each modification G->H I Identify optimal conditions for cis-selectivity H->I J Synthesize under optimized conditions I->J K Optimize purification to minimize isomerization and loss J->K L Characterize final product K->L

Caption: A general experimental workflow for the optimization of cis-isomer synthesis.

troubleshooting_logic start Low yield of cis-isomer q1 Is the overall conversion low? start->q1 q2 Is the cis/trans ratio poor? q1->q2 No sol1 Optimize reaction time, temperature, or concentration. q1->sol1 Yes q3 Is the product lost during workup/purification? q2->q3 No sol2 Investigate alternative catalysts or reagents. Modify solvent or temperature to alter selectivity. q2->sol2 Yes sol3 Use neutral workup conditions. Employ alternative purification methods (e.g., neutral alumina, recrystallization). q3->sol3 Yes end Improved Yield q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A troubleshooting decision tree for low cis-isomer yield.

Technical Support Center: Enhancing the Stability of cis-Hinkiresinol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of cis-Hinkiresinol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?

A1: The color change in your this compound solution is likely due to oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This process can lead to the formation of colored degradation products.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over a short period. How can I prevent this?

A2: A decrease in concentration is a direct indication of degradation. To enhance stability, it is crucial to control the storage and handling conditions. Key recommendations include:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (pH 4-5), as alkaline conditions can promote oxidation.[1]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can induce photo-degradation.[3]

  • Low Temperature: Store solutions at low temperatures (e.g., 4°C for short-term storage or -20°C to -80°C for long-term storage).

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or EDTA, to the solution.[1]

Q3: Can the solvent I use affect the stability of this compound?

A3: Yes, the choice of solvent is critical. For instance, aqueous solutions, especially at neutral or alkaline pH, can facilitate oxidation. Organic solvents like methanol (B129727) or ethanol (B145695) are often used. However, it is essential to use high-purity, degassed solvents. The presence of impurities, particularly metal ions, in the solvent can catalyze degradation.

Q4: I suspect my this compound is isomerizing. How can I confirm this and prevent it?

A4: Isomerization from the cis to the trans form can be induced by exposure to UV light. This can be a significant issue if the biological activity is specific to the cis isomer.

  • Confirmation: You can use High-Performance Liquid Chromatography (HPLC) to separate and quantify the cis and trans isomers. A shift in the retention time or the appearance of a new peak corresponding to the trans isomer would confirm isomerization.

  • Prevention: Strict light protection is the most effective way to prevent photo-isomerization. Always work with this compound in a dimly lit environment and use light-blocking containers for storage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of purity/potency Oxidation due to exposure to air and light.Prepare fresh solutions before use. Store stock solutions under an inert gas (N₂ or Ar) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High pH of the solvent.Buffer the solution to a pH between 4 and 5.
Presence of catalytic metal ions.Use high-purity solvents and consider adding a chelating agent like EDTA (0.1 mM).
Inconsistent experimental results Degradation of this compound during the experiment.Prepare a fresh dilution from a properly stored stock solution for each experiment. Minimize the exposure of the working solution to light and air.
Isomerization to the less active trans form.Confirm the isomeric purity using HPLC. Ensure all experimental steps are performed with minimal light exposure.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
4.0252495.2 ± 1.5
7.0252478.4 ± 2.1
9.0252445.1 ± 3.3

Data represents the mean ± standard deviation of three independent experiments. Solutions were protected from light.

Table 2: Effect of Temperature and Light on the Stability of this compound (pH 7.0)

Temperature (°C)Light ConditionIncubation Time (hours)Remaining this compound (%)
4Dark (Amber vial)4892.5 ± 1.8
25Dark (Amber vial)4865.7 ± 2.5
25Ambient Light4841.3 ± 3.1

Data represents the mean ± standard deviation of three independent experiments.

Table 3: Effect of Additives on the Stability of this compound (pH 7.0, 25°C, Dark)

Additive (Concentration)Incubation Time (hours)Remaining this compound (%)
None (Control)2478.4 ± 2.1
Ascorbic Acid (0.1%)2491.2 ± 1.9
EDTA (0.1 mM)2488.6 ± 2.0

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
  • Solvent Preparation: Use HPLC-grade methanol. Degas the solvent by sparging with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial, minimizing exposure to ambient light.

  • Dissolution: Add the degassed methanol to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Inert Overlay: Gently flush the headspace of the vial with dry nitrogen gas before sealing it tightly with a Teflon-lined cap.

  • Storage: For long-term storage, aliquot the stock solution into smaller volume amber vials, flush with nitrogen, and store at -80°C. For short-term storage (up to one week), store at 4°C.

  • Quality Control: Before use, especially after prolonged storage, verify the purity and concentration of the stock solution using HPLC.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC
  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Sample Preparation: Dilute the this compound solution to be tested with the initial mobile phase composition.

  • Injection and Detection: Inject a fixed volume (e.g., 10 µL) of the sample. Monitor the elution profile at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a common wavelength for phenolic compounds is around 280 nm).

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve prepared from freshly prepared solutions of known concentrations. Degradation products may appear as additional peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis & Use prep_start Weigh this compound degas Degas Solvent (N2) dissolve Dissolve in Solvent degas->dissolve inert Inert Gas Overlay dissolve->inert prep_end Sealed Stock Solution inert->prep_end storage_options Aliquot into Amber Vials prep_end->storage_options long_term Long-term (-80°C) storage_options->long_term short_term Short-term (4°C) storage_options->short_term qc QC by HPLC long_term->qc short_term->qc experiment Use in Experiment qc->experiment

Caption: Workflow for preparing and storing stable this compound solutions.

degradation_pathway cluster_stressors Stress Factors cluster_products Degradation Products cis_H This compound (Active Form) oxidized Oxidized Products (Colored) cis_H->oxidized trans_H trans-Hinkiresinol (Inactive/Less Active) cis_H->trans_H oxygen Oxygen (Air) oxygen->oxidized light Light (UV) light->trans_H heat High Temperature heat->oxidized ph High pH ph->oxidized metals Metal Ions metals->oxidized

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of cis-Hinkiresinol, a bioactive compound isolated from Rhizoma anemarrhenae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a naturally occurring phenolic compound found in Rhizoma anemarrhenae. It has demonstrated various biological activities, including anti-inflammatory and neuroprotective effects. However, its therapeutic potential is often limited by low oral bioavailability, which is primarily attributed to its poor aqueous solubility and/or low intestinal permeability. Overcoming this challenge is crucial for developing effective oral formulations.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A: The main approaches focus on improving its solubility and dissolution rate, and in some cases, its permeability. Key strategies include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin, thereby increasing its aqueous solubility.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range (e.g., nanocrystals, solid lipid nanoparticles) to increase the surface area for dissolution.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?

A: The choice of strategy depends on the specific physicochemical properties of this compound and the desired formulation characteristics. A preliminary screening of different approaches is recommended. Factors to consider include the degree of solubility enhancement required, the stability of the resulting formulation, and the scalability of the manufacturing process.

Q4: What are the critical analytical methods for evaluating the success of a bioavailability enhancement strategy?

A: Key analytical techniques include:

  • Solubility Studies: To determine the equilibrium solubility of this compound in different formulations.

  • In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.

  • In Vivo Pharmacokinetic Studies: To measure the plasma concentration of this compound over time after oral administration in an animal model, allowing for the determination of key parameters like Cmax, Tmax, and AUC (Area Under the Curve). High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for quantification in biological matrices.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Possible Cause Troubleshooting Steps
Low Drug Loading Poor miscibility of this compound with the chosen polymer.Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility. Optimize the drug-to-polymer ratio.
Recrystallization during Storage The amorphous solid dispersion is thermodynamically unstable.Incorporate a secondary polymer to inhibit crystallization. Store the formulation under controlled temperature and humidity conditions.
Incomplete Drug Release Strong drug-polymer interactions or formation of a viscous gel layer upon dissolution.Select a polymer that forms a less viscous gel. Incorporate a surfactant in the formulation to improve wettability and drug release.
Cyclodextrin Complexation
Issue Possible Cause Troubleshooting Steps
Low Complexation Efficiency Steric hindrance or poor fit of this compound within the cyclodextrin cavity.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) which have different cavity sizes and solubility. Optimize the molar ratio of this compound to cyclodextrin.
Precipitation of the Complex The solubility of the complex itself is limited.Use a more soluble cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD). Adjust the pH of the medium if the complex solubility is pH-dependent.
Inaccurate Quantification of Complexation Interference from free drug or cyclodextrin in the analytical method.Use analytical techniques that can differentiate between the complexed and uncomplexed drug, such as phase solubility analysis or spectroscopic methods (e.g., UV-Vis, NMR).
Nanoformulations
Issue Possible Cause Troubleshooting Steps
Particle Aggregation Insufficient stabilization of the nanoparticles.Optimize the concentration and type of stabilizer (e.g., surfactants, polymers). Screen different stabilizers to find the most effective one for this compound.
Broad Particle Size Distribution Inefficient particle size reduction process.Optimize the parameters of the homogenization or milling process (e.g., pressure, time, bead size).
Low Entrapment Efficiency (for lipid-based nanoparticles) Poor affinity of this compound for the lipid matrix.Screen different lipids to find a matrix with higher drug solubility. Optimize the drug-to-lipid ratio.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Formulations

FormulationThis compound Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compound in Water5.2 ± 0.81.0
Solid Dispersion (1:5 drug-to-PVP K30 ratio)155.6 ± 12.3~30
Cyclodextrin Complex (1:1 molar ratio with HP-β-CD)289.4 ± 21.7~55
Nanocrystal Suspension98.3 ± 9.1~19

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound Suspension85 ± 152.0450 ± 98100
Solid Dispersion420 ± 551.02150 ± 310478
Cyclodextrin Complex750 ± 980.53800 ± 450844
Nanocrystal Suspension310 ± 421.51680 ± 240373

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a suitable solvent mixture (e.g., ethanol/dichloromethane 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Quantification of this compound in Rat Plasma by HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., another phenolic compound not present in the formulation).

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

  • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma. Calculate the concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of this compound to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis Solid Dispersion Solid Dispersion Solubility Solubility Solid Dispersion->Solubility Cyclodextrin Complex Cyclodextrin Complex Cyclodextrin Complex->Solubility Nanoformulation Nanoformulation Nanoformulation->Solubility Dissolution Dissolution Solubility->Dissolution Pharmacokinetics Pharmacokinetics Dissolution->Pharmacokinetics Solid-State Analysis Solid-State Analysis Solid-State Analysis->Solid Dispersion HPLC/LC-MS HPLC/LC-MS Pharmacokinetics->HPLC/LC-MS Bioavailability Bioavailability HPLC/LC-MS->Bioavailability

Figure 1: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway This compound This compound IKK IKK This compound->IKK inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation

troubleshooting cis-Hinkiresinol solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the novel, poorly soluble compound, cis-Hinkiresinol.

Frequently Asked Questions (FAQs)

Q1: this compound is not dissolving in my aqueous buffer (e.g., PBS) for my cell-based assay. What should I do first?

A1: For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (typically <0.5% v/v).[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and what can I do?

A2: This is a common issue known as "crashing out." It occurs because the compound is poorly soluble in the final aqueous environment once the organic solvent is diluted. To mitigate this, try the following:

  • Lower the final concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.[3]

  • Modify the dilution method: Add the DMSO stock solution to your pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]

  • Increase the co-solvent concentration: If your assay allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always include a vehicle control with the matching DMSO concentration.[3]

Q3: Are there alternative solvents to DMSO if it's not effective or compatible with my experiment?

A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent is compound-specific and depends on the tolerance of your experimental system. It is critical to run a vehicle control for any solvent used to account for its potential effects on the experiment.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle warming (e.g., in a 37°C water bath) and sonication can be effective in dissolving the compound in the organic solvent to create the stock solution. However, use these methods with caution as excessive heat can lead to the degradation of your compound. Always start with short durations and visually inspect for dissolution.

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My prepared stock solution of this compound in DMSO appears cloudy or has visible solid particles.

  • Question: What does a cloudy stock solution indicate and how can I fix it?

  • Answer: This suggests that the compound has not fully dissolved or has precipitated during storage.

    • Troubleshooting Steps:

      • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

      • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

      • Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

      • Prepare a Fresh Solution: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock. The compound may have degraded, or the solvent may have absorbed moisture, reducing its solvating capacity.

Issue 2: The compound is soluble in the stock solution but precipitates in the final assay medium over the course of the experiment.

  • Question: How can I maintain the solubility of this compound in my aqueous medium for longer-term assays?

  • Answer: This indicates that the solution is supersaturated and thermodynamically unstable.

    • Troubleshooting Steps:

      • Use of Excipients: Consider using solubility-enhancing excipients.

        • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help form micelles that encapsulate the hydrophobic compound.

        • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

      • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. This requires determining the pKa of the compound.

Issue 3: I am observing high background or non-reproducible results in my bioassay.

  • Question: Could solubility problems be the cause of variability in my experimental data?

  • Answer: Absolutely. Poor solubility can lead to the formation of compound aggregates, which can cause non-specific activity, light scattering in absorbance-based assays, or autofluorescence.

    • Troubleshooting Steps:

      • Visual Inspection: Check your final assay solution for any signs of turbidity or precipitation.

      • Microscopy: If working with cell cultures, inspect the wells under a microscope for any signs of compound precipitation.

      • Filtration: If you suspect aggregation, you can filter the final diluted solution through a 0.22 µm syringe filter. Note that this may reduce the effective concentration of your compound if it is the compound itself that is aggregating and being filtered out.

      • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of sub-visible aggregates in the solution.

Data Presentation

The following table summarizes the hypothetical solubility data for this compound in common laboratory solvents. This data should be used as a starting point for developing your own solubilization strategy.

SolventSolubility (mg/mL)Solubility (mM)¹Notes
Water< 0.01< 0.03Practically insoluble.
PBS (pH 7.4)< 0.01< 0.03Practically insoluble in aqueous buffers.
DMSO> 100> 290Highly soluble; recommended for stock solutions.
Ethanol1543.5Moderately soluble.
Methanol1029Soluble.
Dimethylformamide (DMF)> 100> 290Highly soluble; alternative to DMSO.

¹ Calculations are based on a hypothetical Molecular Weight (MW) of 344.45 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 3.44 mg of this compound powder into a sterile, conical microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 2-3 minutes until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Assist Dissolution (if needed): If the compound does not fully dissolve, sonicate the tube for 10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: General Method for Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Vortex Medium: While vortexing the pre-warmed medium at a medium speed, add the required volume of the this compound DMSO stock solution dropwise directly into the vortex. This rapid dispersion is crucial to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the medium is below the tolerance level for your assay (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of your aqueous medium.

  • Use Immediately: Use the freshly prepared solution immediately to minimize the risk of precipitation over time.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method can enhance the aqueous solubility of this compound.

  • Molar Ratio: Determine the molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 or 1:2 ratio.

  • Form Paste: Place the HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.

  • Add Compound: Slowly add the this compound powder to the paste.

  • Knead: Triturate the mixture thoroughly for 30-45 minutes. The consistency of the paste can be maintained by adding small amounts of a water/ethanol mixture if it becomes too dry.

  • Dry: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize and Sieve: Grind the dried complex into a fine powder and pass it through a fine-mesh sieve.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer. The complexed powder should be more readily dissolved than the parent compound.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound powder aqueous_buffer Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous_buffer is_soluble Is it soluble? aqueous_buffer->is_soluble proceed Proceed with experiment is_soluble->proceed Yes prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) is_soluble->prepare_stock No dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitates Does it precipitate? dilute->precipitates precipitates->proceed No optimize Optimize Dilution: - Vortex during addition - Lower final concentration - Use pre-warmed buffer precipitates->optimize Yes still_precipitates Still precipitates? optimize->still_precipitates still_precipitates->proceed No enhancers Use Solubility Enhancers: - Cyclodextrins - Surfactants (e.g., Tween 80) - Adjust pH still_precipitates->enhancers Yes final_check Is it now soluble? enhancers->final_check final_check->proceed Yes

Caption: Troubleshooting workflow for solubilizing this compound.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Repression GLI_A GLI (Active) GLI->GLI_A Translocates TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2) GLI_A->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds Hinkiresinol This compound Hinkiresinol->SMO Inhibits

Caption: Hypothetical Hedgehog signaling pathway targeted by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Hinkiresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges. As a novel inhibitor, understanding and mitigating off-target effects is crucial for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative target?

A1: this compound is a novel small molecule inhibitor currently under investigation. It has been designed as a potent and selective inhibitor of the hypothetical CIS (Cytokine-Induced Signaling) Kinase 1 (CISK1) , a key enzyme in the CIS-STAT signaling pathway. Dysregulation of this pathway has been implicated in certain inflammatory diseases and cancers. Given its novelty, a thorough characterization of its on-target and off-target activities is essential.

Q2: What are off-target effects and why are they a concern with a new molecule like this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (CISK1).[1] These unintended interactions can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" proteins or other critical signaling pathways can cause cell death or other toxic effects unrelated to the inhibition of CISK1.[1]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Q3: What are the initial steps to minimize off-target effects in my experimental design with this compound?

A3: To proactively reduce the risk of off-target effects confounding your results, consider the following strategies from the outset:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Validate in Multiple Cell Lines: The expression levels of the on-target protein (CISK1) and potential off-targets can vary between cell lines. Confirming your results in multiple, well-characterized cell lines can increase confidence in the on-target nature of the observed phenotype.

Troubleshooting Guides

Issue: Inconsistent IC50 values for this compound between experiments.

This is a common issue when working with a new small molecule inhibitor and can stem from several factors.

Potential Cause Troubleshooting Steps
Compound Integrity Purity and Identity: Confirm the purity and identity of your batch of this compound. Solubility: Ensure the compound is fully dissolved. Poor solubility can lead to inaccurate concentrations. Determine the optimal solvent and concentration range. Stock Solution Stability: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store protected from light at the recommended temperature.
Experimental Conditions Cell-Based Assays: Standardize cell density, use a consistent and low passage number, and maintain the same serum concentration in your media, as serum proteins can bind to small molecules. Biochemical Assays: Ensure the specific activity of your CISK1 enzyme is consistent. Keep the substrate concentration consistent, ideally at or below the Km for the enzyme.

Issue: The observed phenotype is not consistent across different cell lines treated with this compound.

Cell line-specific responses are common and can provide valuable information.

Potential Cause Troubleshooting Steps
Differential Protein Expression Target Expression: Quantify the protein expression level of CISK1 in each cell line via Western Blot or qPCR. A lack of phenotype may correlate with low or absent target expression. Off-Target Expression: The expression of a potential off-target that is responsible for the phenotype may vary between cell lines.
Differentiation State and Genetic Background Pathway Activity: The basal activity of the CIS-STAT pathway or compensatory signaling pathways may differ between cell lines, influencing the cellular response to CISK1 inhibition.

Issue: this compound induces unexpected cellular toxicity.

Potential Cause Troubleshooting Steps
Off-Target Toxicity Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets that could be mediating the toxic effects. Dose-Response Analysis: Carefully titrate the concentration of this compound. If the toxic effect occurs at a significantly higher concentration than the on-target effect, it is more likely to be an off-target liability.
On-Target Toxicity Genetic Validation: Use siRNA or CRISPR-Cas9 to specifically knockdown CISK1. If the knockdown of CISK1 phenocopies the toxicity observed with this compound, this suggests the toxicity is a result of inhibiting the intended target.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling of this compound

Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.

Methodology: This protocol is based on a radiometric assay format that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a 10-point, 3-fold serial dilution to generate a range of concentrations.

  • Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and its corresponding substrate.

  • Compound Addition: Add the diluted this compound or a DMSO vehicle control to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase to accurately determine the IC50.

  • Reaction Termination and Detection: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. After washing, measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target, CISK1, in intact cells.

Methodology: CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat intact cells with a predetermined concentration of this compound or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the amount of soluble CISK1 at each temperature point by Western Blot using a specific anti-CISK1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble CISK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: siRNA-Mediated Knockdown for Phenotype Validation

Objective: To determine if the cellular phenotype observed with this compound treatment is a direct result of CISK1 inhibition.

Methodology: This protocol uses small interfering RNA (siRNA) to transiently reduce the expression of the target gene.

  • siRNA Design and Controls: Design at least two independent siRNA sequences targeting different regions of the CISK1 mRNA. Use a non-targeting (scrambled) siRNA as a negative control.

  • Transfection: Transfect the cells with the CISK1-targeting siRNAs and the non-targeting control siRNA using a suitable transfection reagent.

  • Knockdown Validation: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of CISK1 at the mRNA (by qPCR) and protein (by Western Blot) levels.

  • Phenotypic Assay: Treat the remaining cells (with CISK1 knockdown and controls) with this compound or a vehicle control.

  • Data Analysis: Compare the phenotype of interest in the CISK1 knockdown cells to the cells treated with the non-targeting control. If the phenotype observed with this compound is absent or significantly reduced in the CISK1 knockdown cells, it strongly suggests the phenotype is on-target.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

TargetIC50 (nM)
CISK1 (Primary Target) 12
Off-Target Kinase A1,500
Off-Target Kinase B>10,000
Off-Target Kinase C950
Off-Target Kinase D>10,000
Off-Target Kinase E3,200

Table 2: CETSA Data for this compound Target Engagement

TreatmentApparent Melting Temperature (Tm)
Vehicle (DMSO)52.1 °C
This compound (1 µM)58.6 °C

Visualizations

cluster_0 Cell Membrane Cytokine Receptor Cytokine Receptor CISK1 CISK1 Cytokine Receptor->CISK1 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT_dimer STAT Dimer CISK1->STAT_dimer Phosphorylates & Activates Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Drives cis_Hinkiresinol cis_Hinkiresinol cis_Hinkiresinol->CISK1 Inhibits

A simplified diagram of the hypothetical CIS-STAT signaling pathway.

Start Start with novel inhibitor (this compound) Biochemical_Screen In Vitro Kinase Profiling (>400 kinases) Start->Biochemical_Screen Cell_Based_Assay Cellular Assay (Phenotype Observed) Start->Cell_Based_Assay CETSA Confirm Target Engagement in cells (CETSA) Cell_Based_Assay->CETSA Genetic_Validation Genetic Knockdown (siRNA) of Target (CISK1) CETSA->Genetic_Validation Phenotype_Rescue Does Knockdown replicate phenotype? Genetic_Validation->Phenotype_Rescue On_Target Phenotype is On-Target Phenotype_Rescue->On_Target Yes Off_Target Phenotype is Off-Target Phenotype_Rescue->Off_Target No

Experimental workflow for validating on-target effects.

Inconsistent_Results Inconsistent Results Observed Check_Compound Check Compound Integrity (Purity, Solubility, Storage) Inconsistent_Results->Check_Compound Check_Assay Review Assay Parameters (Cells, Reagents, Timing) Inconsistent_Results->Check_Assay Issue_Identified Issue Identified? Check_Compound->Issue_Identified Check_Assay->Issue_Identified Optimize Optimize Protocol Issue_Identified->Optimize Yes Consider_Biology Consider Biological Variability (Cell Line, Passage #) Issue_Identified->Consider_Biology No Reproducible Results are Reproducible Optimize->Reproducible

A logical diagram for troubleshooting inconsistent results.

References

Technical Support Center: cis-Hinkiresinol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of cis-Hinkiresinol from natural sources. The information is based on established methods for the broader class of stilbenoids, to which this compound belongs.

Troubleshooting Guide

Question: We are experiencing very low yields of this compound from our plant material. What are the possible causes and how can we improve our yield?

Answer:

Low yields are a common challenge in the extraction of stilbenoids. Several factors throughout the extraction process can contribute to this issue. Consider the following troubleshooting steps:

  • Plant Material and Pre-treatment:

    • Source and Storage: The concentration of stilbenoids can vary significantly based on the plant species, geographical location, and harvest time.[1] Ensure you are using a validated source known to contain this compound. Improper storage of the plant material (e.g., exposure to light or heat) can lead to degradation of the target compound.

    • Homogenization: Inefficient grinding of the plant material will result in poor solvent penetration and incomplete extraction. Ensure the material is powdered to a fine, consistent particle size.

  • Extraction Method and Solvent Selection:

    • Method Efficiency: Simple maceration may not be sufficient for efficient extraction. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve yields and reduce extraction times for other bioactive compounds.[2]

    • Solvent Choice: The choice of solvent is critical. Alcohols such as ethanol (B145695) and methanol, often in aqueous mixtures (e.g., 60-80% ethanol in water), are generally effective for extracting stilbenoids.[3] The polarity of the solvent should be optimized for this compound.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: An inappropriate ratio of plant material to solvent can lead to a saturated solution, preventing further extraction. Experiment with different ratios to find the optimal balance.

    • Temperature: While elevated temperatures can increase extraction efficiency, excessive heat can cause degradation of thermolabile compounds. For stilbenoids, temperatures around 65-75°C have been used effectively in UAE.[3]

    • Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compound.

Question: Our purified extract shows the presence of the trans-isomer and other degradation products. How can we maintain the stability of this compound during extraction and purification?

Answer:

The stability of cis-stilbenoids is a significant challenge, primarily due to their sensitivity to light.

  • Light-Induced Isomerization: trans-Stilbenes can isomerize to their cis form upon exposure to UV or even fluorescent light. Conversely, cis-isomers can be susceptible to further photochemical reactions.[4] It is crucial to protect your samples from light at all stages of the extraction and purification process. Use amber glassware or wrap your containers in aluminum foil. Work in a dimly lit environment whenever possible.

  • Temperature and pH: As with yield, excessive heat can lead to degradation. Maintain moderate temperatures during extraction and solvent evaporation. The pH of your extraction solvent can also influence stability; ensure it is within a range that does not promote degradation of your target compound.

  • Oxidation: Stilbenoids, as phenolic compounds, can be prone to oxidation. Consider degassing your solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

What are the most common natural sources for stilbenoids like this compound?

Stilbenoids are found in a variety of plant families. While specific sources for this compound are not extensively documented in readily available literature, related stilbenoids are commonly extracted from grape canes (Vitis vinifera), the roots of Norway spruce (Picea abies), and various Carex species.

Which extraction solvents are most effective for stilbenoids?

Methanol and ethanol are considered among the best solvents for stilbenoid extraction. Aqueous mixtures, such as 60% or 80% ethanol in water, have been shown to be highly efficient. Acetone has also been used, sometimes in mixtures with water. The optimal solvent system should be determined empirically for this compound.

What analytical method is typically used for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common method for the separation and quantification of stilbenoids. A C18 reversed-phase column is typically used with a gradient elution of acidified water and acetonitrile (B52724) or methanol.

How can I purify this compound from the crude extract?

Purification of stilbenoids from a complex crude extract often requires multiple chromatographic steps. A common approach involves initial separation using column chromatography with silica (B1680970) gel or other resins, followed by preparative HPLC to isolate the pure compound.

Data Presentation

Table 1: Comparison of Extraction Methods and Solvents for Stilbenoid Yields from Grape Canes

Extraction MethodSolventCompoundYield (µg/g dry weight)Reference
Accelerated Solvent ExtractionMethanoltrans-Resveratrol6030 ± 680
Accelerated Solvent ExtractionMethanoltrans-ε-viniferin2260 ± 90
Ultrasound-Assisted Extraction60% Ethanol in WaterTotal Stilbenes1362.9
Ultrasound-Assisted Extraction80% Ethanol in WaterTotal Stilbenes1365.8
Maceration (elevated temp.)Methanoltrans-Resveratrol~4000

Note: This data is for related stilbenoids and should be used as a general reference. Yields for this compound will vary.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Stilbenoids

This protocol is a general guideline based on methods used for stilbenoid extraction from plant material. Optimization will be required for this compound.

  • Preparation of Plant Material:

    • Dry the plant material at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.

    • Add the extraction solvent (e.g., 20 mL of 60% ethanol in water) to achieve a specific solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 75°C) for a specified duration (e.g., 10-15 minutes).

  • Sample Processing:

    • After extraction, centrifuge the mixture to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

    • The resulting filtrate is ready for HPLC analysis or further purification.

HPLC Analysis Method Outline

  • System: HPLC with DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is typically used, starting with a low percentage of Solvent B and gradually increasing.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: Monitor at the wavelength of maximum absorbance for this compound.

Visualizations

G General Workflow for this compound Extraction cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction (e.g., UAE) B->C D Filtration & Concentration C->D E Column Chromatography D->E F Preparative HPLC E->F G Purity & Yield Analysis (HPLC) F->G H Structural Elucidation (NMR, MS) F->H

Caption: Workflow for extraction, purification, and analysis.

G Troubleshooting Low Extraction Yield A Low Yield of this compound B Is plant material properly prepared? A->B C Grind to a finer powder. Ensure proper storage. B->C No D Is the extraction method optimal? B->D Yes E Switch from maceration to UAE/MAE. Optimize time and temperature. D->E No F Is the solvent system correct? D->F Yes G Test different ethanol/water ratios. Consider solvent polarity. F->G No

Caption: Decision tree for troubleshooting low yields.

G Light-Induced Isomerization of Stilbenoids A trans-Stilbenoid B cis-Stilbenoid A->B Isomerization B->A Isomerization C Further Photochemical Degradation Products B->C Degradation Light UV or Fluorescent Light Light->A Light->B

Caption: Isomerization and degradation pathways for stilbenoids.

References

cis-Hinkiresinol degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Hinkiresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of this compound and to offer troubleshooting for common experimental challenges. The information provided is based on the known behavior of related stilbenoid compounds, as specific public data on this compound degradation is limited.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a new peak in the HPLC chromatogram after exposure to ambient light. What is the likely cause?

A1: The most probable cause is photodegradation. Stilbenoids, the class of compounds this compound belongs to, are known to be sensitive to light.[1][2] Exposure to UV or even fluorescent light can cause isomerization from the cis to the trans isomer, which would appear as a new peak in your HPLC analysis.[3] To confirm this, protect your samples from light at all stages of your experiment and compare the chromatograms.

Q2: I'm observing a loss of my this compound compound over time, even when stored in the dark. What could be happening?

A2: Besides light, stilbenoids can also be susceptible to oxidation.[1][2] This can be exacerbated by factors such as the presence of metal ions, high pH, or dissolved oxygen in your solvent.[4] Ensure your solvents are degassed and consider using amber vials for storage to minimize light exposure. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: My cell-based assay results with this compound are inconsistent. What are some potential sources of this variability?

A3: Inconsistent results in cell-based assays can arise from the degradation of this compound in the culture medium. Phenolic compounds can be unstable in physiological buffers, especially at neutral or slightly alkaline pH.[4] It is also possible that the compound is interacting with components of the serum in your media.[5] Consider preparing fresh solutions of this compound for each experiment and minimizing the time the compound is in the culture medium before analysis.

Q4: I am seeing a yellowing of my this compound solution. What does this indicate?

A4: The yellowing of solutions containing stilbene (B7821643) derivatives can be an indicator of photodegradation and oxidation.[6][7] Specifically, the formation of ortho-quinones from the phenolic moieties upon exposure to light can lead to colored products.[6][7] This suggests that your compound is degrading and the integrity of your sample may be compromised.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Photodegradation (Isomerization) 1. Prepare a fresh solution of this compound and immediately run an HPLC analysis, protecting it from light. 2. Expose another aliquot of the same solution to ambient or UV light for a defined period and re-analyze. Compare the chromatograms for new peaks. 3. If a new peak appears, it is likely the trans-isomer or another photoproduct.[3]
Oxidative Degradation 1. Prepare solutions in degassed solvents. 2. If applicable, add a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation. 3. Analyze the sample over time to monitor for the appearance of new peaks, which could correspond to aldehydes or carboxylic acids from the cleavage of the double bond.[2]
Contaminated Solvent or Glassware 1. Run a blank injection of your solvent to check for contaminants. 2. Ensure all glassware is thoroughly cleaned.
Issue 2: Poor Reproducibility in Biological Assays
Possible Cause Troubleshooting Steps
Compound Instability in Media 1. Determine the half-life of this compound in your specific cell culture media by incubating it for different durations and quantifying the remaining compound by HPLC. 2. Prepare fresh stock solutions for each experiment. 3. Reduce the incubation time if possible.
Interaction with Serum Proteins 1. Perform a control experiment in serum-free media to see if the results are more consistent. 2. Be aware that protein binding can affect the bioavailability of your compound.[5]
Pro-oxidant Activity At high concentrations or in the presence of metal ions, polyphenols can act as pro-oxidants, which could lead to cytotoxicity and variable results.[4] Consider evaluating a dose-response curve to identify an optimal concentration range.

Data Summary

Due to the limited public data on this compound, the following table summarizes the stability of related stilbenoid compounds under various conditions to provide a comparative reference.

Compound Condition Observation Reference
trans-ResveratrolIn solution, exposed to daylightConverts to cis-resveratrol[3]
trans-PiceidIn methanol (B129727), under fluorescent lightHigh instability[3]
trans-IsorhapontigeninIn methanol, under fluorescent lightMore stable than trans-piceid[3]
Stilbenes (general)In methanol, under UV light (366 nm)Isomerization to cis form within 10-30 mins, followed by transformation to other products.[3]
Stilbenes (general)Solid, protected from light at -20 °CStable for at least two weeks.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability
  • Objective: To determine the stability of this compound under light exposure.

  • Materials:

    • This compound

    • HPLC-grade methanol (or another appropriate solvent)

    • Amber and clear glass vials

    • UV light source (e.g., 366 nm)

    • HPLC system with a suitable column (e.g., C18)

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Aliquot the solution into several clear and amber vials.

    • Keep one amber vial protected from light at a controlled temperature as a control.

    • Expose the clear vials to a light source (e.g., ambient lab light or a UV lamp) for varying durations (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, take a sample from a clear vial and the control vial.

    • Analyze all samples by HPLC, monitoring for the decrease in the this compound peak area and the appearance of new peaks.

    • Calculate the percentage degradation over time.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Objective: To evaluate the stability of this compound in a biologically relevant matrix.

  • Materials:

    • This compound

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37 °C, 5% CO2)

    • HPLC system

  • Methodology:

    • Prepare a stock solution of this compound.

    • Spike the cell culture medium with a known concentration of this compound.

    • Incubate the medium in a cell culture incubator.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium.

    • Process the sample to precipitate proteins (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge the sample and collect the supernatant.

    • Analyze the supernatant by HPLC to quantify the remaining this compound.

    • Plot the concentration of this compound over time to determine its stability profile in the medium.

Visualizations

G cluster_0 Potential Degradation Pathways of this compound A This compound B trans-Hinkiresinol (Isomerization) A->B Light (UV, ambient) D Aldehyde/Carboxylic Acid Products (Oxidative Cleavage) A->D Oxidizing agents, O2 C Phenanthrene Derivative (Photocyclization) B->C UV Light, Oxidation

Caption: Potential degradation pathways for this compound.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare this compound Solution stress Expose to Stress Condition (e.g., Light, Heat, pH) prep->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Quantify Degradation analyze->data

Caption: General workflow for assessing compound stability.

G cluster_2 Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak in HPLC light Is the sample light sensitive? start->light protect Protect sample from light light->protect Yes oxidation Is the sample prone to oxidation? light->oxidation No resolve Problem Resolved protect->resolve degas Use degassed solvents oxidation->degas Yes contam Is there contamination? oxidation->contam No degas->resolve blank Run a solvent blank contam->blank Yes blank->resolve

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Refining Purification Techniques for cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-Hinkiresinol.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying crude this compound extract?

A1: A common and effective method for purifying this compound from a crude extract involves a multi-step process. This typically begins with a preliminary liquid-liquid extraction to remove highly polar or non-polar impurities. This is followed by column chromatography, which is the primary purification step to separate this compound from closely related compounds.[1][2][3] The final step is often crystallization to obtain highly pure this compound.

Q2: How do I choose the right solvent system for column chromatography of this compound?

A2: The ideal solvent system for column chromatography should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate.[1] For a moderately polar compound like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is gradually increased to elute the desired compound. It is recommended to perform a TLC analysis with various solvent ratios to identify the optimal system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.

Q3: My purified this compound appears to be degrading. What can I do to prevent this?

A3: Compounds with a "resinol" structure are often phenolic and can be susceptible to oxidation. To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation and long-term storage. Using degassed solvents and storing the purified compound at low temperatures (e.g., -20°C) in the dark can also help prevent degradation. The addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the storage solvent may also be considered.

Q4: What are the expected spectral characteristics of pure this compound?

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - Irregular column packing.- Optimize the solvent system using TLC to achieve better separation between spots. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of sample to silica (B1680970) gel by weight. - Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for a homogenous packing.[2]
Low Yield of Purified this compound - Incomplete elution from the column. - Degradation of the compound during purification. - Co-elution with impurities.- After the main fraction is collected, continue eluting with a more polar solvent to ensure all the product has been recovered. - Follow the preventative measures against degradation mentioned in the FAQs (inert atmosphere, low temperature). - If co-elution is suspected, try a different stationary phase (e.g., alumina) or a different solvent system. Re-chromatographing the mixed fractions may also be necessary.
This compound Fails to Crystallize - Presence of impurities. - Incorrect solvent choice for crystallization. - Supersaturation not achieved.- Ensure the material is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be needed. - Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Slow evaporation of the solvent can also be effective.
Multiple, Tailing Spots on TLC - Compound is acidic or basic. - Adsorption to the silica gel is too strong.- Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a trace of triethylamine (B128534) is often used. - Consider using a less active stationary phase, such as neutral alumina.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring the silica packs evenly without air bubbles. Gently tap the column to facilitate even packing.

    • Once the silica has settled, add a protective layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude this compound extract in a minimal amount of the initial eluent or a compatible, volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent as the chromatography progresses to elute compounds of increasing polarity.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of this compound:

    • Combine the fractions that contain pure this compound, as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Different Solvent Systems for Column Chromatography

RunStationary PhaseSolvent System (Hexane:Ethyl Acetate)Yield (%)Purity (%)
1Silica Gel80:206592
2Silica Gel70:307896
3Silica Gel60:407594
4Alumina70:306890

Table 2: Effect of Loading Amount on Purification Efficiency

RunSample:Silica Ratio (w/w)Yield (%)Purity (%)
11:307291
21:507896
31:1007698

Visualizations

Purification_Workflow Crude_Extract Crude this compound Extract Liquid_Liquid Liquid-Liquid Extraction Crude_Extract->Liquid_Liquid Column_Chromatography Column Chromatography Liquid_Liquid->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation? Check_TLC Optimize Solvent System via TLC Start->Check_TLC Yes Low_Yield Low Yield? Start->Low_Yield No Check_Loading Reduce Sample Load Check_TLC->Check_Loading Check_Packing Repack Column Carefully Check_Loading->Check_Packing Check_Elution Increase Eluent Polarity Low_Yield->Check_Elution Yes Check_Degradation Use Inert Atmosphere Check_Elution->Check_Degradation Re_Chromatograph Re-purify Mixed Fractions Check_Degradation->Re_Chromatograph

Caption: A decision tree for troubleshooting common purification issues.

References

avoiding cis-trans isomerization of hinkiresinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with hinkiresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cis-trans isomerization during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of hinkiresinol isomerization?

A1: The primary drivers of cis-trans isomerization in hinkiresinol, a stilbenoid, are exposure to light, elevated temperatures, and suboptimal pH conditions. Stilbenoids are known to be sensitive to ultraviolet (UV) and even fluorescent light, which can provide the energy needed to convert the more stable trans-isomer to the cis-isomer.[1] Thermal energy can also overcome the rotational barrier of the double bond, leading to isomerization. Additionally, the pH of the solution can affect the stability of phenolic compounds like hinkiresinol, potentially catalyzing degradation or isomerization.[2][3]

Q2: How can I prevent isomerization during sample storage?

A2: Proper storage is crucial for maintaining the isomeric purity of hinkiresinol. Both solid powder and solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[4] For long-term storage, it is recommended to keep the samples at low temperatures, such as -20°C or -80°C, to minimize thermal degradation and isomerization.[5] When preparing solutions, use solvents that are degassed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also degrade the compound.

Q3: What is the recommended procedure for handling hinkiresinol solutions during experiments?

A3: To minimize light-induced isomerization, all work with hinkiresinol solutions should be performed under amber or red light, or in a dark room. Use amber-colored glassware or wrap standard glassware and other containers (e.g., HPLC vials) with aluminum foil. If possible, use a light-protective cover for your experimental setup. Minimize the exposure time of the solution to any light source.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with hinkiresinol.

Problem 1: Isomerization observed after extraction from plant material.
  • Possible Cause: High temperatures or use of acidic solvents during extraction.

  • Solution:

    • Extraction Method: Employ extraction techniques that operate at low temperatures. Supercritical fluid extraction (SFE) with carbon dioxide is a good option as it can be performed at temperatures as low as 40°C.

    • Solvent Selection: If using solvent extraction, choose neutral, non-polar solvents and perform the extraction at low temperatures (e.g., on ice). Avoid acidic solvents which can catalyze isomerization.

    • pH Control: When using methods like hydrodistillation, the water can become acidic. Buffering the water to a neutral pH (around 7) with a suitable buffer, such as sodium bicarbonate, can help prevent acid-catalyzed isomerization.

Workflow for Hinkiresinol Extraction

Start Start: Plant Material Extraction Extraction Start->Extraction SFE Supercritical Fluid Extraction (SFE) (Low Temperature) Extraction->SFE Recommended SolventExt Solvent Extraction (Low Temperature, Neutral Solvent) Extraction->SolventExt Hydrodistillation Hydrodistillation (Vacuum, Buffered pH) Extraction->Hydrodistillation Purification Purification SFE->Purification SolventExt->Purification Hydrodistillation->Purification End End: Purified Hinkiresinol Purification->End

Caption: Recommended extraction workflows to minimize hinkiresinol isomerization.

Problem 2: Cis-trans isomerization detected after purification.
  • Possible Cause: Inappropriate chromatography conditions or exposure to light during the process.

  • Solution:

    • Chromatography Technique: Flash chromatography is a rapid purification method that can minimize the time the compound is exposed to potentially degrading conditions. For high-resolution separation, High-Performance Liquid Chromatography (HPLC) is recommended.

    • Column and Mobile Phase: Use a C18 reversed-phase column for HPLC. The mobile phase composition should be optimized for baseline separation of the isomers. A common starting point is a gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape, but its effect on isomerization should be monitored.

    • Light Protection: Ensure the entire purification setup, including the column, tubing, and fraction collector, is protected from light. Use an HPLC system with a UV detector that allows for monitoring at a wavelength where both isomers absorb, but minimize the light exposure from the detector's lamp if possible.

HPLC Method Parameters for Hinkiresinol Isomer Separation

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase Gradient of Methanol/Water or Acetonitrile/Water
Flow Rate 1.0 mL/min
Column Temperature 30°C (can be optimized)
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL
Problem 3: Degradation or isomerization of hinkiresinol in solution during bioassays.
  • Possible Cause: Instability in the assay buffer due to pH or exposure to light and elevated temperatures during incubation.

  • Solution:

    • pH Stability: Conduct a pH stability study for hinkiresinol in the intended buffer system. Prepare solutions at different pH values and analyze them over time by HPLC to determine the optimal pH range for stability. Phenolic compounds can be susceptible to degradation in alkaline conditions.

    • Temperature Control: Maintain a constant and appropriate temperature during your experiments. Alkane isomerization reactions, for example, are temperature-dependent, with lower temperatures generally favoring the formation of more branched (and in the case of some stilbenoids, the more stable trans) isomers.

    • Photostability in Assays: Protect the samples from light throughout the assay, especially during long incubation periods. Use opaque plates (e.g., for cell cultures) or cover transparent plates with light-blocking lids or foil.

    • Forced Degradation Studies: To understand the potential degradation products and isomerization pathways, consider performing forced degradation studies. This involves intentionally exposing hinkiresinol to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents) and analyzing the resulting mixture.

Decision Tree for Troubleshooting Hinkiresinol Instability

Start Isomerization or Degradation Detected? CheckLight Check Light Exposure Start->CheckLight CheckTemp Check Temperature Start->CheckTemp CheckpH Check pH of Solution Start->CheckpH ProtectFromLight Action: Protect from all light sources CheckLight->ProtectFromLight ControlTemp Action: Use lower and controlled temperature CheckTemp->ControlTemp OptimizepH Action: Perform pH stability study and adjust buffer CheckpH->OptimizepH

Caption: A logical guide to identifying and resolving hinkiresinol instability.

Analytical Methods for Isomer Identification

To confirm the isomeric identity of your hinkiresinol samples, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

NMR Spectroscopy for Cis-Trans Isomer Identification

The coupling constants (J-values) between the vinylic protons in the 1H NMR spectrum can definitively distinguish between the cis and trans isomers.

  • Trans-Isomers: Typically exhibit a larger coupling constant (J ≈ 12-18 Hz).

  • Cis-Isomers: Show a smaller coupling constant (J ≈ 6-12 Hz).

Additionally, the chemical shifts of the protons and carbons will differ between the two isomers, providing further confirmation of their identity.

By following these guidelines and troubleshooting steps, researchers can significantly reduce the risk of cis-trans isomerization of hinkiresinol, leading to more accurate and reliable experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-Hinkiresinol Isomers on Biological Activity: A Guided Exploration in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the biological activities of cis- and trans-hinkiresinol. While the principle of geometric isomerism profoundly influences the pharmacological effects of many compounds, specific experimental data detailing the distinct biological profiles of hinkiresinol isomers are not publicly available at this time. This guide, therefore, aims to provide a foundational understanding of how cis-trans isomerism can impact biological activity, drawing upon established principles and examples from other bioactive molecules. This framework will empower researchers, scientists, and drug development professionals to conceptualize potential differences and design future investigations into hinkiresinol's therapeutic potential.

The spatial arrangement of atoms within a molecule, known as stereoisomerism, is a critical determinant of its interaction with biological systems. Geometric isomers, such as the cis and trans forms of a molecule, possess the same chemical formula and connectivity but differ in the orientation of their substituent groups around a double bond or a ring structure. This seemingly subtle difference can lead to vastly different pharmacological outcomes, including variations in efficacy, potency, and even the nature of the biological response.

The Influence of Geometric Isomerism on Biological Function

The differential effects of cis-trans isomers typically arise from their distinct three-dimensional shapes, which dictate how they interact with specific biological targets such as receptors, enzymes, and ion channels. A classic example illustrating this principle is the differential activity of cis- and trans-isomers of diethylstilbestrol, a synthetic estrogen. The trans-isomer exhibits potent estrogenic activity, fitting effectively into the estrogen receptor's binding pocket, while the cis-isomer is significantly less active due to its altered shape, which hinders optimal receptor binding.

Similarly, in the context of naturally derived compounds, the geometry of a molecule is crucial. For instance, studies on 3,5-dicaffeoylquinic acid have shown that its naturally occurring trans,trans isomer and its UV-induced cis isomers exhibit different binding affinities to the HIV-1 integrase enzyme.[1] This highlights how geometric isomerism can modulate the therapeutic potential of a compound.

Hinkiresinol: Unexplored Isomeric Landscape

Hinkiresinol is a natural product whose detailed biological activities, particularly with respect to its geometric isomers, remain largely uncharacterized in published research. Without specific studies, any comparison between cis- and trans-hinkiresinol would be purely speculative. To build a comprehensive understanding, future research should focus on the following key areas:

  • Isolation and Characterization: The first crucial step is the isolation or synthesis of pure cis- and trans-hinkiresinol isomers, followed by their unambiguous structural elucidation using techniques like NMR spectroscopy and X-ray crystallography.

  • Comparative Biological Screening: A broad panel of in vitro assays should be employed to compare the biological activities of the two isomers. This could include assessments of cytotoxicity against various cancer cell lines, anti-inflammatory properties, antioxidant capacity, and antimicrobial effects.

  • Target Identification and Mechanism of Action: Once a differential activity is identified, further studies would be necessary to pinpoint the specific molecular targets (e.g., enzymes, receptors) and elucidate the underlying signaling pathways that are differentially modulated by each isomer.

Conceptual Framework: How Isomers Can Diverge in Activity

To visualize the fundamental principle of how geometric isomers can elicit different biological responses, the following diagram illustrates the concept of differential receptor binding.

G Conceptual Diagram: Differential Receptor Binding of Geometric Isomers cluster_0 Cis-Isomer cluster_1 Trans-Isomer cluster_2 Biological Receptor cluster_3 Biological Response cis_isomer Cis-Isomer trans_isomer Trans-Isomer receptor Receptor Binding Site cis_isomer->receptor Poor Fit trans_isomer->receptor Good Fit no_response No or Weak Response receptor->no_response No Signal Transduction strong_response Strong Response receptor->strong_response Signal Transduction

Figure 1. This diagram illustrates how the different shapes of cis- and trans-isomers can lead to differential binding affinity with a biological receptor, resulting in varied biological responses.

Future Directions and Conclusion

The field of stereopharmacology consistently demonstrates that the three-dimensional structure of a molecule is paramount to its biological function. While direct comparative data for cis- and trans-hinkiresinol are currently unavailable, the principles outlined in this guide provide a robust framework for future research. The synthesis and subsequent parallel biological evaluation of these isomers are essential next steps to unlock their potential therapeutic applications. Such studies would not only contribute valuable knowledge to the pharmacology of hinkiresinol but also enrich our broader understanding of the structure-activity relationships of natural products. Researchers are encouraged to pursue these avenues of investigation to fully elucidate the biological potential of each hinkiresinol isomer.

References

Comparative Efficacy of Phosphodiesterase 4 (PDE4) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on cis-Hinkiresinol: Publicly available scientific literature and databases do not currently contain information regarding the phosphodiesterase 4 (PDE4) inhibitory activity or efficacy of the compound this compound. Research has highlighted its anti-inflammatory and antioxidant properties, particularly in the context of cerebral ischemia.[1] One study noted that both cis- and trans-hinokiresinol suppressed neutrophil infiltration and IL-1β release, indicating anti-inflammatory potential.[1] Another study identified it as a potential anti-inflammatory agent, noting its inhibitory effect on nitric oxide (NO) production.[2] However, a direct mechanism involving PDE4 inhibition has not been described.

This guide, therefore, provides a comparative overview of well-characterized PDE4 inhibitors—Roflumilast, Apremilast, and Crisaborole—to serve as a reference for the evaluation of new chemical entities, such as this compound, for their potential as PDE4 inhibitors.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the production of pro- and anti-inflammatory cytokines. This mechanism has led to the successful development of PDE4 inhibitors for a range of inflammatory conditions.

In Vitro Inhibitory Activity

A key metric for the potency of a PDE4 inhibitor is its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several established PDE4 inhibitors. Lower IC50 values are indicative of greater potency.

CompoundTarget PDE4 SubtypesIC50 (nM)Reference(s)
Roflumilast PDE4B, PDE4D0.2 - 4.3
Apremilast General PDE4~74
Crisaborole General PDE4490

Effects on Cytokine Production

The anti-inflammatory effects of PDE4 inhibitors are largely mediated by their ability to modulate cytokine production from immune cells. The table below summarizes the observed effects of selected inhibitors on key pro- and anti-inflammatory cytokines.

CompoundEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-17, IL-23)Effect on Anti-inflammatory Cytokines (e.g., IL-10)Cell Type / ModelReference(s)
Roflumilast Human peripheral blood mononuclear cells (PBMCs)
Apremilast Human PBMCs, Raw 264.7 murine macrophages
Crisaborole Not specifiedHuman PBMCs
↓ indicates a decrease in production, while ↑ indicates an increase.

Signaling Pathways and Experimental Workflows

To facilitate research in this area, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for evaluating novel PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Activates NF-kB Pathway NF-κB Pathway PKA->NF-kB Pathway Inhibits Anti-inflammatory\nResponse Anti-inflammatory Response (e.g., ↑ IL-10) CREB->Anti-inflammatory\nResponse Promotes Pro-inflammatory\nResponse Pro-inflammatory Response (e.g., ↓ TNF-α) NF-kB Pathway->Pro-inflammatory\nResponse Inhibits PDE4_Inhibitor PDE4 Inhibitor (e.g., this compound) PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay PDE4 Enzyme Inhibition Assay (Determine IC50) Cell_Based_Assay Cell-Based cAMP Measurement Biochemical_Assay->Cell_Based_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated PBMCs) Cell_Based_Assay->Cytokine_Assay Data_Analysis Data Analysis & Lead Optimization Cytokine_Assay->Data_Analysis Animal_Model Select Animal Model of Inflammation (e.g., LPS-induced lung inflammation, psoriasis model) Dosing Administer Test Compound Animal_Model->Dosing Efficacy_Measurement Measure Efficacy Endpoints (e.g., inflammatory cell infiltration, cytokine levels, clinical scores) Dosing->Efficacy_Measurement PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Efficacy_Measurement->PK_PD PK_PD->Data_Analysis

Caption: General experimental workflow for the evaluation of PDE4 inhibitors.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of a test compound against a specific PDE4 isoform.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is diluted in assay buffer. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

  • Compound Incubation: The test compound is serially diluted and incubated with the PDE4 enzyme in a multi-well plate format.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of cAMP. After a defined incubation period at 37°C, the reaction is terminated.

  • Product Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP or fluorescently-labeled AMP) is quantified. For radiolabeled assays, this often involves separation of the product from the substrate using scintillation proximity assay (SPA) beads or chromatography.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Cell-Based Cytokine Modulation Assay

Objective: To measure the effect of a test compound on the production of pro- and anti-inflammatory cytokines from immune cells.

Methodology:

  • Cell Isolation and Seeding: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Cells are seeded in multi-well plates.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Cell Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce cytokine production.

  • Incubation and Supernatant Collection: The plates are incubated for a period sufficient for cytokine release (e.g., 18-24 hours). The cell culture supernatant is then collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 for inhibition of a pro-inflammatory cytokine or the EC50 for induction of an anti-inflammatory cytokine is calculated from the respective dose-response curves.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

Objective: To evaluate the anti-inflammatory efficacy of a test compound in an acute lung injury model.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the LPS challenge.

  • LPS Challenge: Mice are challenged with an intranasal or intratracheal instillation of LPS to induce lung inflammation.

  • Sample Collection: At a predetermined time point after LPS challenge (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

  • Endpoint Analysis:

    • Cell Infiltration: The total and differential cell counts (e.g., neutrophils) in the BAL fluid are determined.

    • Cytokine Levels: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured by ELISA.

    • Histopathology: Lung tissue is processed for histological examination to assess the degree of inflammation.

  • Data Analysis: The effect of the test compound on the inflammatory endpoints is compared to the vehicle-treated control group.

This guide provides a framework for the comparative evaluation of novel PDE4 inhibitors. Researchers investigating new compounds like this compound can utilize these established protocols and comparative data to assess their potential as effective anti-inflammatory agents.

References

A Comparative Guide to the Anti-Inflammatory Effects of cis-Hinkiresinol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-inflammatory effects of a novel compound, referred to as a cis-Hinkiresinol analog (Compound X), against established non-steroidal anti-inflammatory drugs (NSAIDs). The objective is to present a framework for the validation of new anti-inflammatory agents, supported by detailed experimental protocols and comparative data.

In Vitro Anti-Inflammatory Activity

The initial assessment of a novel compound's anti-inflammatory potential is typically conducted using in vitro assays. These assays provide a controlled environment to evaluate the compound's direct effects on cellular and molecular mediators of inflammation.

Inhibition of Pro-Inflammatory Mediators in Macrophages

A key indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory molecules in immune cells, such as macrophages. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a commonly used model for this purpose.[1]

Experimental Protocol: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

  • Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1] The cells are then seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[1]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound analog) or a reference drug (e.g., Diclofenac) for 1-2 hours before stimulation with LPS (1 µg/mL).[1][2]

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Cytokines: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Comparative Data:

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound Analog (Compound X) 125.3 ± 2.130.1 ± 2.528.4 ± 3.0
1055.8 ± 4.362.5 ± 5.159.7 ± 4.8
5085.2 ± 6.790.3 ± 7.288.1 ± 6.9
Diclofenac 135.6 ± 3.240.2 ± 3.838.5 ± 3.6
1068.4 ± 5.975.1 ± 6.472.3 ± 6.1
5092.1 ± 8.095.8 ± 8.394.6 ± 8.2

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Cyclooxygenase (COX) Enzyme Activity Assay

Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Assays to determine the inhibitory activity of a compound against COX-1 and COX-2 can elucidate its mechanism of action.

Experimental Protocol: COX Inhibition Assay

  • Reagents: The assay is typically performed using a commercial COX inhibitor screening assay kit, which includes COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Procedure: The test compound is added to the reaction mixture containing the COX enzyme. The reaction is initiated by the addition of arachidonic acid and incubated for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: The formation of prostaglandin (B15479496) H2 (PGH2), the product of the COX reaction, is measured colorimetrically or fluorometrically.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Analog (Compound X) 25.45.2
Ibuprofen 15.835.6
Celecoxib >1000.05

Data are hypothetical for illustrative purposes.

In Vivo Anti-Inflammatory Activity

To validate the in vitro findings, the anti-inflammatory effects of a novel compound are assessed in living organisms using established animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals and Grouping: Male Wistar rats are divided into several groups: a vehicle control group, a positive control group (e.g., Indomethacin), and groups treated with different doses of the test compound.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Edema is induced by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Comparative Data:

Treatment GroupDose (mg/kg)Inhibition of Edema at 3h (%)
Vehicle Control -0
This compound Analog (Compound X) 1028.5 ± 2.5
5052.3 ± 4.8
Indomethacin 1065.7 ± 5.9

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular pathways through which a compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent. Two of the most important signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Culture and Treatment: RAW 264.7 cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS for a specified duration (e.g., 30 minutes for pathway activation).

  • Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared from the treated cells.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against key signaling proteins (e.g., phosphorylated forms of IκBα, p65, p38, JNK, and ERK).

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the effect of the compound on the phosphorylation and activation of these signaling proteins.

Diagrams and Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Compound Pre-treatment with Compound RAW 264.7 Cells->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) 24h ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) 24h Western Blot (Pathways) Western Blot (Pathways) LPS Stimulation->Western Blot (Pathways) 30min Rats Rats Compound Administration Compound Administration Rats->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement

Caption: Experimental workflow for in vitro and in vivo validation of anti-inflammatory compounds.

signaling_pathway cluster_pathway Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Pro_inflammatory_Genes JNK->Pro_inflammatory_Genes ERK->Pro_inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 IκBα->p65_p50 releases p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates p65_p50_nuc->Pro_inflammatory_Genes CompoundX This compound Analog (Compound X) CompoundX->p38 CompoundX->JNK CompoundX->ERK CompoundX->IKK

Caption: Inhibition of NF-κB and MAPK signaling pathways by a this compound analog.

Conclusion

This guide outlines a systematic approach for the validation of the anti-inflammatory effects of novel compounds, such as this compound analogs. By employing a combination of in vitro and in vivo models, researchers can obtain a comprehensive understanding of a compound's therapeutic potential. Furthermore, elucidation of the underlying molecular mechanisms, particularly the modulation of key inflammatory signaling pathways like NF-κB and MAPK, is essential for the rational design and development of new anti-inflammatory drugs. The provided experimental protocols and comparative data tables serve as a template for the rigorous evaluation of such compounds.

References

A Comparative Analysis of cis-Hinkiresinol and Resveratrol: Antioxidant, Anti-inflammatory, and Bio-enzymatic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two noteworthy bioactive compounds, cis-Hinkiresinol and resveratrol (B1683913). Both are stilbenoids recognized for their potential health benefits, yet they exhibit distinct biochemical properties and mechanisms of action. This document objectively evaluates their performance in key experimental assays, presenting supporting data, detailed methodologies, and visual representations of their molecular interactions to aid in research and development applications.

Biochemical Profile and Properties

FeatureThis compound Resveratrol
Chemical Structure A dihydro-resveratrol derivative, a lignan.A stilbenoid with cis- and trans- isomers; trans-resveratrol is more stable and biologically active.[1]
Source Isolated from various plants, including Trapa pseudoincisa.[2]Found in grapes, red wine, peanuts, and berries.[3]
Key Bioactivities Antioxidant, Anti-atherogenic, Potential Tyrosinase InhibitorAntioxidant, Anti-inflammatory, Cardioprotective, Sirtuin Activator.[3][4]

Comparative Performance Data

The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the efficacy of this compound and resveratrol.

Antioxidant Activity
AssayThis compound (IC50) Resveratrol (IC50) Reference Compound (IC50)
DPPH Radical Scavenging Data not available~131 µMAscorbic Acid: ~545 µM
ABTS Radical Scavenging 45.6 µM2.86 µg/mL (~12.5 µM)Trolox: Data varies
Superoxide Anion Scavenging 40.5 µMData not available-
Anti-inflammatory Activity
AssayThis compound (IC50) Resveratrol (IC50) Reference Compound (IC50)
Nitric Oxide (NO) Inhibition Data not available~3.38 µM (for a dimerized analogue)Dexamethasone: Data varies
Prostaglandin E2 (PGE2) Inhibition Data not availablePotent inhibition observed, specific IC50 varies.Indomethacin: Data varies
Enzyme Inhibition
EnzymeThis compound (IC50) Resveratrol (IC50) Reference Compound (IC50)
Mushroom Tyrosinase Data not available57.05 µg/mL (~250 µM)Kojic Acid: Data varies
Human Tyrosinase Data not available0.39 µg/mL (~1.7 µM)Arbutin: >100 µg/mL

Mechanisms of Action: A Comparative Overview

This compound and resveratrol, while both possessing antioxidant properties, appear to exert their primary biological effects through distinct molecular pathways.

This compound: Potential Tyrosinase Inhibition

While comprehensive data on the signaling pathways of this compound is still emerging, its structural similarity to other stilbenoids suggests a potential role as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. Further research is required to fully elucidate its mechanism and inhibitory potency.

Resveratrol: Sirtuin 1 (SIRT1) Activation

Resveratrol is a well-established activator of SIRT1, a NAD+-dependent deacetylase. This activation is central to many of resveratrol's beneficial effects, including its influence on metabolism, cellular aging, and inflammation. The activation of SIRT1 by resveratrol can occur through both direct and indirect mechanisms.

Signaling Pathway Diagrams

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Direct Activation PDE Phosphodiesterase (PDE) Resveratrol->PDE Inhibition Deacetylation Deacetylation SIRT1->Deacetylation AMPK AMPK NAD NAD+ AMPK->NAD Increases cAMP cAMP PDE->cAMP Degrades CaMKKb CaMKKβ cAMP->CaMKKb CaMKKb->AMPK Activates NAD->SIRT1 Activates p53 p53 Metabolic_Effects Metabolic Effects, Longevity p53->Metabolic_Effects FOXO FOXO FOXO->Metabolic_Effects PGC1a PGC-1α PGC1a->Metabolic_Effects NFkB NF-κB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Deacetylation->p53 Deacetylation->FOXO Deacetylation->PGC1a Deacetylation->NFkB

Resveratrol's activation of SIRT1 and downstream effects.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, resveratrol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the test compound or standard to each well. Then, add the DPPH working solution to each well. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is determined from a plot of % inhibition against the concentration of the sample.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: In a 96-well plate, add a small volume of the sample or standard to each well, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Experimental Workflow for In Vitro Anti-inflammatory Assays

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound or Resveratrol Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay (EIA/ELISA) Collect_Supernatant->PGE2_Assay

General workflow for in vitro anti-inflammatory assays.

Principle: The production of nitric oxide by macrophages, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include appropriate controls (untreated cells, cells treated with LPS alone).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in treated versus LPS-stimulated control cells.

Principle: The amount of PGE2, a pro-inflammatory prostaglandin, in the cell culture supernatant is quantified using a competitive enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Cell Culture and Treatment: Follow the same steps for cell culture, compound treatment, and LPS stimulation as in the NO production assay.

  • Sample Collection: Collect the cell culture supernatant.

  • EIA/ELISA: Perform the PGE2 assay according to the manufacturer's instructions of a commercial kit. This typically involves:

    • Adding the supernatant, standards, and a PGE2-enzyme conjugate to a pre-coated antibody plate.

    • Incubating to allow for competitive binding between the PGE2 in the sample and the PGE2-enzyme conjugate for the antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the PGE2 concentration from a standard curve. The percentage of PGE2 inhibition is calculated by comparing the concentrations in treated versus LPS-stimulated control cells.

Conclusion

This comparative guide highlights the distinct yet complementary profiles of this compound and resveratrol. While both compounds exhibit promising antioxidant capabilities, resveratrol's mechanism of action through SIRT1 activation is well-characterized and linked to a broad range of potential therapeutic applications. This compound, on the other hand, shows strong antioxidant potential and warrants further investigation into its anti-inflammatory effects and potential as a tyrosinase inhibitor. The provided data and protocols serve as a valuable resource for researchers to further explore the therapeutic potential of these two fascinating stilbenoids. Further direct comparative studies are essential to fully delineate their relative efficacies and mechanisms of action.

References

Unveiling the Multifaceted Mechanism of Action of cis-Hinkiresinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for cis-Hinkiresinol, a naturally occurring norlignan. We will objectively compare its performance with established alternatives, supported by experimental data, to offer a clear perspective on its therapeutic potential.

This compound, also known as (-)-Nyasol, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-angiogenic, and estrogen-like effects. This document will delve into the experimental evidence supporting these mechanisms and benchmark them against well-characterized compounds in each category.

I. Anti-inflammatory Activity: A Triple Threat to Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by simultaneously inhibiting three key enzymes involved in the inflammatory cascade: cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).[1][2] This multi-pronged approach suggests a broad-spectrum anti-inflammatory potential.

Comparative Quantitative Data:
CompoundTarget(s)Assay SystemKey FindingsReference
This compound COX-2, iNOS, 5-LOXLPS-stimulated RAW 264.7 macrophages, A23187-treated RBL-1 cellsSignificantly inhibited PGE2 and NO production at >1 µM. Inhibited leukotriene production.[1]
Carrageenan-induced paw edema in micePotently inhibited paw edema by 28.6-77.1% at 24-120 mg/kg.[1]
Celecoxib COX-2Human recombinant COX-2IC50 = 40 nM(Commercially available data)
Licofelone COX/5-LOXHuman whole blood assayIC50 = 0.23 µM (COX), IC50 = 0.15 µM (5-LOX)(Published literature)

Signaling Pathway of this compound in Inflammation:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Signaling Pathway TLR4->NF-kB_Pathway iNOS_Gene iNOS Gene Transcription NF-kB_Pathway->iNOS_Gene COX2_Gene COX-2 Gene Transcription NF-kB_Pathway->COX2_Gene iNOS iNOS iNOS_Gene->iNOS COX2 COX-2 COX2_Gene->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Leukotrienes Leukotrienes 5LOX->Leukotrienes cisHinkiresinol This compound cisHinkiresinol->iNOS cisHinkiresinol->COX2 cisHinkiresinol->5LOX

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols:

Inhibition of NO and PGE2 Production in RAW 264.7 Cells:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS, 1 µg/mL) is added to the culture medium to induce the expression of iNOS and COX-2.

  • Incubation: Cells are incubated for 24 hours.

  • NO Measurement: Nitrite concentration in the supernatant is measured using the Griess reagent as an indicator of NO production.

  • PGE2 Measurement: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

II. Anti-Angiogenic Activity: Halting New Blood Vessel Formation

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It selectively inhibits the proliferation of endothelial cells over cancer cells and disrupts key steps in the angiogenic process, such as cell migration and tube formation.[3] This activity is particularly effective against stimulation by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

Comparative Quantitative Data:
CompoundTarget(s)/MechanismAssay SystemKey FindingsReference
This compound Endothelial Cell Proliferation, Migration, and Tube FormationHUVECsSelectively inhibited endothelial cell proliferation induced by VEGF or bFGF. Inhibited cell migration and tube formation.
Mouse Corneal Neovascularization ModelReduced vessel growth induced by VEGF.
Sunitinib VEGF Receptors, PDGF Receptors, c-KITHUVEC proliferation assayIC50 = 10-20 nM(Published literature)
Bevacizumab VEGF-AEndothelial cell proliferation assayIC50 = 0.5 µg/mL(Published literature)

Experimental Workflow for Assessing Anti-Angiogenic Activity:

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Proliferation Endothelial Cell Proliferation Assay (e.g., HUVECs) Analysis Quantify Inhibition (Cell count, wound closure, tube length, vessel area) Proliferation->Analysis Migration Wound Healing or Boyden Chamber Assay Migration->Analysis TubeFormation Matrigel Tube Formation Assay TubeFormation->Analysis Corneal Mouse Corneal Neovascularization Model Corneal->Analysis Start Test Compound (this compound) Start->Proliferation Start->Migration Start->TubeFormation Start->Corneal VEGF_bFGF Growth Factors (VEGF, bFGF) VEGF_bFGF->Proliferation VEGF_bFGF->Migration VEGF_bFGF->TubeFormation VEGF_bFGF->Corneal

Caption: Workflow for evaluating anti-angiogenic compounds.

Experimental Protocols:

Endothelial Cell Tube Formation Assay:

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Stimulation: Cells are stimulated with VEGF (e.g., 20 ng/mL).

  • Incubation: Plates are incubated at 37°C for 6-12 hours.

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is observed using a microscope and quantified by measuring the total tube length.

III. Estrogen-like Activity: Interacting with the Estrogen Receptor

This compound and its isomers have been found to possess estrogenic activity, demonstrating the ability to bind to the estrogen receptor. Notably, the (3S)-cis-hinokiresinol enantiomer exhibited the highest activity. This activity was confirmed by the stimulation of proliferation in estrogen-dependent T47D breast cancer cells, an effect that was blocked by an estrogen antagonist.

Comparative Quantitative Data:
CompoundTarget/MechanismAssay SystemKey FindingsReference
(3S)-cis-Hinkiresinol Estrogen Receptor AgonistEstrogen Receptor Binding AssayAppreciable binding activity.
T47D Breast Cancer Cell ProliferationStimulated cell proliferation; effect blocked by an estrogen antagonist. Activity was an order of magnitude greater than genistein.
Genistein Estrogen Receptor AgonistEstrogen Receptor Binding AssayIC50 ≈ 5 µM (ERβ), IC50 ≈ 30 µM (ERα)(Published literature)
T47D Breast Cancer Cell ProliferationStimulates proliferation at low concentrations.(Published literature)
17β-Estradiol Estrogen Receptor AgonistEstrogen Receptor Binding AssayHigh-affinity binding (Kd in nM range).(Published literature)

Estrogenic Signaling Pathway of this compound:

G cluster_outside Extracellular cluster_inside Intracellular cluster_nucleus Nucleus cisHinkiresinol This compound ER Estrogen Receptor (ER) cisHinkiresinol->ER Complex This compound-ER Complex ER->Complex Binding HSP HSP90 HSP->ER Stabilizes Dimerization Dimerization Complex->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound's estrogenic signaling pathway.

Experimental Protocols:

T47D Cell Proliferation Assay:

  • Cell Culture: T47D cells are maintained in RPMI-1640 medium supplemented with 10% FBS. Prior to the experiment, cells are cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to reduce background estrogenic effects.

  • Seeding: Cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound, with or without an estrogen receptor antagonist (e.g., Fulvestrant), for 48-72 hours.

  • Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The increase in cell number or metabolic activity is calculated relative to a vehicle-treated control.

Conclusion

This compound emerges as a promising bioactive compound with a unique, multi-target mechanism of action. Its ability to concurrently inhibit key mediators of inflammation, suppress angiogenesis, and interact with the estrogen signaling pathway highlights its potential for further investigation in various therapeutic areas, including inflammatory diseases, oncology, and hormonal therapies. This comparative guide provides a foundational understanding of its activities, benchmarked against established molecules, to aid researchers and drug development professionals in evaluating its potential and designing future studies. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

Comparative Analysis of Stilbenoids in Cancer Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anti-cancer properties of Resveratrol (B1683913), Pterostilbene, and Piceatannol. Despite a comprehensive search, no publicly available research data was found for cis-Hinkiresinol's activity in the context of cancer research.

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in oncology for their potential as chemopreventive and therapeutic agents. This guide provides a comparative overview of three prominent stilbenoids—Resveratrol, Pterostilbene, and Piceatannol—focusing on their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used to evaluate their anti-cancer effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in cancer research.

Overview of Stilbenoids in Cancer Research

Stilbenoids exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. While sharing a common structural backbone, subtle variations in their chemical makeup lead to differences in bioavailability and biological activity.

Comparative Efficacy and Mechanisms of Action

The following sections and tables summarize the anti-cancer properties of Resveratrol, Pterostilbene, and Piceatannol, based on available preclinical data.

Table 1: Comparative Anti-cancer Activity of Stilbenoids (IC50 Values)
CompoundCancer Cell LineIC50 Value (µM)Reference
Resveratrol SW480 (Colon)>30[1]
HepG2 (Liver)>30[1]
Pterostilbene A2058, MeWo, MelJuso (Melanoma)Not cytotoxic in vitro (up to 15 µM)[2]
MDA-MB-231 (Breast)Varies with concentration[3]
T-47D (Breast)Varies with concentration[3]
Piceatannol MDA-MB-231 (Breast)Non-cytotoxic at concentrations that inhibit invasion
Caco-2 (Colorectal)Dose-dependent decrease in cell number
HCT-116 (Colorectal)Dose-dependent decrease in cell number

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here is for comparative purposes.

Resveratrol

Resveratrol is one of the most extensively studied stilbenoids and is found in grapes, red wine, and other plants. Its anti-cancer properties are attributed to its ability to modulate various signaling pathways.

Mechanisms of Action:

  • Induction of Apoptosis: Resveratrol has been shown to induce apoptosis in various cancer cell lines, including pancreatic cancer. It can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, notably the G1 and G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Signaling Pathway Modulation: Resveratrol is known to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial for cancer cell survival and proliferation. It also activates SIRT1, which can suppress tumor growth. Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway in colon and breast cancer.

  • Inhibition of Angiogenesis and Metastasis: It can hinder the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).

  • Sensitization to Chemotherapy: Resveratrol can enhance the efficacy of conventional chemotherapeutic agents and radiotherapy.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the effect of stilbenoids on cancer cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells (e.g., SW480, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the stilbenoid (e.g., Resveratrol) for a defined period (e.g., 48 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

G cluster_experimental_workflow Experimental Workflow: MTT Assay 1. Cell Seeding 1. Cell Seeding 2. Treatment with Stilbenoid 2. Treatment with Stilbenoid 1. Cell Seeding->2. Treatment with Stilbenoid 3. MTT Addition 3. MTT Addition 2. Treatment with Stilbenoid->3. MTT Addition 4. Formazan Solubilization 4. Formazan Solubilization 3. MTT Addition->4. Formazan Solubilization 5. Absorbance Measurement 5. Absorbance Measurement 4. Formazan Solubilization->5. Absorbance Measurement

Caption: Workflow of the MTT assay for cell viability assessment.

Pterostilbene

Pterostilbene, a dimethylated analog of resveratrol found in blueberries, exhibits higher bioavailability than resveratrol.

Mechanisms of Action:

  • Induction of Apoptosis: Pterostilbene is a potent inducer of apoptosis, often indicated by the upregulation of activated caspase-3.

  • Cell Cycle Arrest: It can also induce cell cycle arrest.

  • Signaling Pathway Modulation: Pterostilbene has been shown to inhibit the NF-κB pathway and modulate the PI3K-AKT pathway. It can also promote tumor cell autophagy.

  • Inhibition of Metastasis: It has demonstrated the ability to inhibit metastasis in various cancer models.

  • Enhanced Chemosensitivity: Pterostilbene can improve the efficacy of chemotherapy drugs and reverse multidrug resistance.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

To quantify apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Cell Treatment: Cancer cells are treated with the stilbenoid (e.g., Pterostilbene) for a specified duration.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_apoptosis_pathway Pterostilbene-Induced Apoptosis Pathway Pterostilbene Pterostilbene ↑ Caspase-3 Activation ↑ Caspase-3 Activation Pterostilbene->↑ Caspase-3 Activation Apoptosis Apoptosis ↑ Caspase-3 Activation->Apoptosis

Caption: Pterostilbene induces apoptosis via caspase-3 activation.

Piceatannol

Piceatannol is a hydroxylated analog of resveratrol and is found in grapes, passion fruit, and white tea. It has shown promising anti-cancer activities.

Mechanisms of Action:

  • Inhibition of Invasion and Metastasis: Piceatannol has been shown to inhibit the invasion and migration of breast cancer cells at non-cytotoxic concentrations. This is partly achieved by inhibiting the activity and expression of matrix metalloproteinase-9 (MMP-9).

  • Cell Cycle Arrest: It can induce cell cycle arrest, with studies showing an accumulation of cells in the S phase in colorectal cancer cell lines.

  • Signaling Pathway Modulation: Piceatannol can suppress the PI3K/AKT and NF-κB signaling pathways, which are involved in cancer cell invasion. It also inhibits JAK-1, a key component of the STAT pathway.

Experimental Protocol: Wound Healing Assay for Cell Migration

The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.

  • Cell Monolayer: Cells are grown to a confluent monolayer in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound (e.g., Piceatannol) or a vehicle control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

G cluster_piceatannol_pathway Piceatannol's Anti-Invasive Mechanism Piceatannol Piceatannol ↓ PI3K/AKT Pathway ↓ PI3K/AKT Pathway Piceatannol->↓ PI3K/AKT Pathway ↓ NF-κB Pathway ↓ NF-κB Pathway ↓ PI3K/AKT Pathway->↓ NF-κB Pathway ↓ MMP-9 Expression ↓ MMP-9 Expression ↓ NF-κB Pathway->↓ MMP-9 Expression ↓ Cell Invasion ↓ Cell Invasion ↓ MMP-9 Expression->↓ Cell Invasion

Caption: Piceatannol inhibits cell invasion by downregulating key signaling pathways.

Conclusion

Resveratrol, Pterostilbene, and Piceatannol are promising stilbenoids in cancer research, each with distinct mechanisms of action and potential therapeutic applications. Pterostilbene's higher bioavailability makes it an attractive candidate for further development. Piceatannol shows significant potential in inhibiting cancer cell invasion. Resveratrol, being extensively studied, provides a solid foundation for understanding the anti-cancer properties of stilbenoids. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential in oncology. The lack of available data on this compound highlights the need for continued exploration of novel natural compounds for cancer therapy.

References

Assessing the Selectivity of cis-Hinkiresinol for PDE4 Subtypes: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the selectivity of cis-Hinkiresinol for phosphodiesterase 4 (PDE4) subtypes has yielded no publicly available information. Therefore, a direct comparison of its performance with other PDE4 inhibitors is not possible at this time.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of PDE4 inhibitors. While data for this compound is unavailable, this document provides a framework for such an assessment by outlining standard experimental protocols and presenting comparative data for established PDE4 inhibitors.

Introduction to PDE4 and Subtype Selectivity

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1] The PDE4 family is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D, which give rise to more than 25 different isoforms.[2][3] These subtypes are expressed in various tissues and cell types, and their distinct physiological roles make them attractive therapeutic targets for a range of inflammatory, respiratory, and neurological disorders.[2][3]

Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses. However, non-selective PDE4 inhibitors are often associated with side effects like nausea and emesis, which are thought to be linked to the inhibition of specific subtypes, particularly PDE4D. Consequently, the development of subtype-selective PDE4 inhibitors is a key strategy to improve therapeutic efficacy and minimize adverse effects. For instance, inhibition of PDE4B is associated with potent anti-inflammatory effects with reduced emetic potential.

Comparative Analysis of PDE4 Inhibitors

To illustrate how the selectivity of a compound like this compound would be assessed, the following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-characterized PDE4 inhibitors, Roflumilast and Apremilast, against different PDE4 subtypes. This data is essential for comparing the potency and selectivity profile of new chemical entities.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound Data not availableData not availableData not availableData not available
Roflumilast>10000.84>10000.68
ApremilastNot specified74Not specifiedNot specified

Note: The IC50 values for Roflumilast indicate high selectivity for PDE4B and PDE4D subtypes. Apremilast is a broader PDE4 inhibitor with a reported IC50 of 74 nM for the general PDE4 enzyme.

Experimental Protocols for Assessing PDE4 Subtype Selectivity

The determination of a compound's selectivity for PDE4 subtypes involves specific and sensitive assays. The following are detailed methodologies commonly employed in the field.

Phosphodiesterase Activity Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of isolated recombinant PDE4 subtypes and the inhibitory effect of a test compound.

Principle: The assay quantifies the conversion of radiolabeled [³H]cAMP to [³H]AMP by a specific PDE4 subtype. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • [³H]cAMP (tritiated cyclic AMP)

  • Test compound (e.g., this compound) at various concentrations

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, incubate the specific recombinant PDE4 enzyme subtype with the test compound or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding [³H]cAMP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

  • Terminate the reaction by heat inactivation.

  • Add snake venom nucleotidase to convert the [³H]AMP product to [³H]adenosine.

  • Separate the unreacted [³H]cAMP from the [³H]adenosine product by passing the mixture through an anion-exchange resin column.

  • Quantify the amount of [³H]adenosine in the eluate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Reporter Gene Assay in Cell-Based Systems

This method assesses the functional consequence of PDE4 inhibition within a cellular context.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Inhibition of PDE4 increases intracellular cAMP levels, leading to the activation of CRE-mediated transcription and a measurable increase in reporter gene expression.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing individual human PDE4 subtypes (PDE4A, PDE4B, PDE4C, or PDE4D)

  • pCRE-Luc plasmid (luciferase reporter plasmid with a cAMP response element)

  • Transfection reagent

  • Test compound (e.g., this compound) at various concentrations

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfect the stable cell lines expressing individual PDE4 subtypes with the pCRE-Luc plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a sufficient period to allow for reporter gene expression (e.g., 6 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold-increase in luciferase activity relative to the vehicle control and determine the EC50 value (effective concentration for 50% of maximal response).

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow Experimental Workflow for PDE4 Selectivity Assay cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare serial dilutions of this compound b2 Incubate with recombinant PDE4 subtypes (A, B, C, D) b1->b2 b3 Add [3H]cAMP to initiate reaction b2->b3 b4 Terminate reaction & separate product b3->b4 b5 Quantify radioactivity b4->b5 b6 Calculate IC50 values b5->b6 c1 Transfect cells expressing PDE4 subtypes with CRE-Luc plasmid c2 Treat cells with this compound c1->c2 c3 Stimulate with Forskolin c2->c3 c4 Measure Luciferase activity c3->c4 c5 Calculate EC50 values c4->c5 start Start start->b1 start->c1 pde4_signaling_pathway PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC activated by stimuli cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB activates Gene Gene Transcription (Anti-inflammatory mediators) CREB->Gene Inhibitor This compound (PDE4 Inhibitor) Inhibitor->PDE4

References

Unveiling the Therapeutic Promise of cis-Hinokiresinol: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic agents, cis-hinokiresinol (B1236630), a naturally occurring lignan, presents a compelling profile with multifaceted biological activities. This guide provides an objective comparison of cis-hinokiresinol's performance against its stereoisomer, trans-hinokiresinol, and other alternative compounds in preclinical disease models, supported by experimental data and detailed protocols.

Comparative Efficacy of cis-Hinokiresinol

cis-Hinokiresinol has demonstrated significant potential in therapeutic areas including neuroprotection, anti-inflammation, and cardiovascular health due to its potent antioxidant and enzyme-inhibiting properties.

Neuroprotection in Ischemic Stroke

In models of cerebral ischemia, both cis- and trans-hinokiresinol have shown neuroprotective effects, albeit with different therapeutic windows and mechanisms. A key study utilizing a rat model of transient middle cerebral artery occlusion (MCAO) revealed that post-ischemic treatment with either isomer significantly reduced cerebral infarct volume. However, their efficacy differed based on the timing of administration.[1][2]

Notably, while both isomers exhibit comparable anti-inflammatory actions by suppressing neutrophil infiltration and IL-1β release, trans-hinokiresinol showed a superior antioxidant effect in this model by reducing nitrotyrosine immunoreactivity when administered post-ischemia.[1][2]

Table 1: Comparative Neuroprotective Effects of Hinokiresinol Isomers in a Rat MCAO Model

CompoundTreatment ScheduleOutcomeReference
cis-HinokiresinolPost-ischemic (2 and 7 hrs)Significant reduction in cerebral infarct volume[1][2]
trans-HinokiresinolPre-ischemicReduction in cerebral infarct volume[1][2]
trans-HinokiresinolPost-ischemic (2 and 7 hrs)Significant reduction in cerebral infarct volume; Reduced nitrotyrosine immunoreactivity[1][2]
Anti-Inflammatory Activity

cis-Hinokiresinol, also known as (-)-Nyasol, is a potent inhibitor of key inflammatory mediators. In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, it significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by targeting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[3][4] Furthermore, it was shown to inhibit 5-lipoxygenase (5-LOX)-mediated leukotriene production.[3][4]

In a carrageenan-induced paw edema model in mice, cis-hinokiresinol demonstrated potent in vivo anti-inflammatory activity, with inhibition ranging from 28.6% to 77.1% at doses of 24-120 mg/kg.[3][4]

Table 2: In Vitro Anti-Inflammatory Activity of cis-Hinokiresinol

TargetCell ModelEffectConcentrationReference
COX-2 mediated PGE2 productionLPS-treated RAW 264.7 cellsSignificant inhibition> 1 µM[3][4]
iNOS-mediated NO productionLPS-treated RAW 264.7 cellsSignificant inhibition> 1 µM[3][4]
5-LOX-mediated leukotriene productionA23187-treated RBL-1 cellsInhibitionNot specified[3][4]

When compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), which is a non-selective COX inhibitor, cis-hinokiresinol's activity against COX-2 suggests a potential for reduced gastrointestinal side effects, a common issue with non-selective NSAIDs.[5][6][7][8]

Antioxidant and Anti-Atherogenic Potential

cis-Hinokiresinol exhibits robust antioxidant properties by scavenging free radicals. Its efficacy has been quantified in various assays, demonstrating its potential to mitigate oxidative stress, a key contributor to atherosclerosis.[9] A significant finding is its ability to inhibit LDL oxidation, a critical step in the formation of atherosclerotic plaques.[9]

Probucol (B1678242) is a well-established anti-atherogenic agent known for its antioxidant properties and its ability to inhibit LDL oxidation.[10][11][12][13] The potent LDL oxidation inhibitory activity of cis-hinokiresinol positions it as a promising natural alternative for the management of atherosclerosis.

Table 3: Antioxidant and Anti-Atherogenic Activity of cis-Hinokiresinol

ActivityAssayIC50 Value (µM)Reference
ABTS cation radical scavengingIn vitro assay45.6[9]
Superoxide anion radical scavengingIn vitro assay40.5[9]
LDL-oxidation inhibitionIn vitro assay5.6[9]
Lp-PLA2 inhibitionIn vitro assay284.7[9]
hACAT1 inhibitionIn vitro assay280.6[9]
hACAT2 inhibitionIn vitro assay398.9[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inhibitory Action LPS LPS IKK IKK LPS->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits (sequesters in cytoplasm) p65_p50_active p65/p50 (active) p65 p65 NF-κB->p65 p50 p50 NF-κB->p50 Nucleus Nucleus p65_p50_active->Nucleus Translocates to Gene_Expression Gene Expression (iNOS, COX-2, Pro-inflammatory Cytokines) Nucleus->Gene_Expression cis_Hino cis-Hinokiresinol cis_Hino->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by cis-Hinokiresinol.

G Start Start: Rat Model MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Reperfusion Initiate Reperfusion MCAO->Reperfusion Treatment Administer cis-Hinokiresinol (Post-ischemia) Reperfusion->Treatment Evaluation Neurological Deficit Scoring (24h) Treatment->Evaluation Infarct_Analysis Measure Infarct Volume (TTC Staining) Evaluation->Infarct_Analysis End End: Assess Neuroprotection Infarct_Analysis->End

Caption: Experimental Workflow for MCAO Model.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol outlines the procedure for inducing focal cerebral ischemia to evaluate the neuroprotective effects of cis-hinokiresinol.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a designated period (e.g., 1.5 hours) to induce ischemia.[1] Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: cis-Hinokiresinol or vehicle is administered at specific time points post-occlusion (e.g., 2 and 7 hours) via an appropriate route (e.g., intraperitoneal injection).[1][2]

  • Neurological Assessment: At 24 hours post-MCAO, neurological deficits are scored on a scale of 0-4 (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: Following neurological assessment, rats are euthanized, and brains are removed. Coronal sections (2 mm) are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. The infarct volume is then quantified.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory properties of cis-hinokiresinol by measuring its effect on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of cis-hinokiresinol for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • PGE2 Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

Antioxidant Activity Assays (ABTS and LDL Oxidation)

These assays quantify the free radical scavenging and LDL oxidation inhibitory capacities of cis-hinokiresinol.

ABTS Radical Scavenging Assay:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Various concentrations of cis-hinokiresinol are added to the diluted ABTS•+ solution. The mixture is incubated for a set time (e.g., 6 minutes), and the absorbance at 734 nm is measured.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the ABTS•+ radicals) is determined.

LDL Oxidation Inhibition Assay:

  • LDL Isolation: Human low-density lipoprotein (LDL) is isolated from the plasma of healthy donors by ultracentrifugation.

  • Oxidation Induction: LDL is incubated with a pro-oxidant, such as copper sulfate (B86663) (CuSO4), in the presence or absence of various concentrations of cis-hinokiresinol.

  • Measurement of Oxidation: The extent of LDL oxidation is monitored by measuring the formation of conjugated dienes, which is detected by an increase in absorbance at 234 nm over time.

  • Calculation: The lag time before the initiation of rapid oxidation is determined for each concentration. A longer lag time indicates a greater inhibitory effect on LDL oxidation. The IC50 value can be calculated based on the extension of the lag time.[9]

References

A Comparative Analysis of the Antioxidant Properties of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant properties of cis-Hinkiresinol, a naturally occurring lignan. The information presented herein is intended to support research and development efforts by offering a side-by-side comparison with other well-known antioxidants, supported by available experimental data.

Executive Summary

This compound, a stereoisomer of Hinkiresinol, has demonstrated notable antioxidant activities in various in vitro assays. This guide summarizes its performance in key antioxidant assays—DPPH, ABTS, and ORAC—and compares its efficacy to standard antioxidants such as Trolox and Ascorbic Acid. Furthermore, this document outlines the detailed experimental protocols for these assays and explores the potential underlying signaling pathways involved in the antioxidant mechanism of this compound, with a focus on the Keap1-Nrf2 pathway.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard assays. The following tables summarize the available quantitative data, comparing its activity with common antioxidant standards.

CompoundAssayIC50 (µM)Notes
This compound ABTS Radical Scavenging45.6[1]Demonstrates potent radical scavenging activity.
Superoxide (B77818) Anion Radical Scavenging40.5[1]Effective in scavenging superoxide radicals.
LDL-Oxidation Inhibition5.6[1]Shows strong potential in preventing lipid peroxidation.
DPPH Radical ScavengingNot explicitly statedStudies suggest similar activity to its trans-isomer, but specific quantitative data for the cis-isomer is not readily available.[2][3]
ORACNot explicitly statedStudies suggest similar activity to its trans-isomer, but specific quantitative data for the cis-isomer is not readily available.
Trolox (Standard) ABTS Radical Scavenging~10.9 (2.926 µg/mL)A water-soluble analog of vitamin E, commonly used as a reference standard.
DPPH Radical Scavenging~15.0 (3.765 µg/mL)A widely used standard for DPPH assays.
ORACStandard ReferenceThe ORAC assay is often expressed in Trolox Equivalents (TE).
Ascorbic Acid (Standard) ABTS Radical Scavenging~284 (50 µg/mL)A well-known antioxidant vitamin.
DPPH Radical Scavenging~35.8 (6.31 mg/L)A common standard for antioxidant assays.
ORAC~0.2 (relative TE)Exhibits a lower ORAC value compared to Trolox.

Note: The IC50 values for Trolox and Ascorbic Acid can vary between studies depending on the specific experimental conditions. The values presented here are representative examples found in the literature.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is critical. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix Sample/Standard with DPPH solution DPPH_sol->Mix Sample_prep Prepare Sample and Standards (various concentrations) Sample_prep->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Workflow

Detailed Steps:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., ~1.0).

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid) in methanol.

  • Reaction: In a microplate or cuvette, mix a specific volume of the sample or standard solution with the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample/standard.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at 734 nm.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Mix Mix Sample/Standard with ABTS•+ solution ABTS_rad->Mix Sample_prep Prepare Sample and Standards (various concentrations) Sample_prep->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Value Calculate->IC50 cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standards Mix Mix Sample/Standard with Fluorescein Reagents->Mix Sample_prep Prepare Sample Solutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to initiate reaction Incubate->Add_AAPH Measure_Fluor Measure Fluorescence Decay over time Add_AAPH->Measure_Fluor Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluor->Calculate_AUC Plot_Curve Plot Standard Curve (Net AUC vs. Trolox Conc.) Calculate_AUC->Plot_Curve Determine_TE Determine Trolox Equivalents (TE) for Sample Plot_Curve->Determine_TE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ub Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release cisHin This compound (Lignan) cisHin->Keap1_Nrf2 Inhibition of Keap1 binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

References

Safety Operating Guide

Essential Guide to the Proper Disposal of cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of cis-Hinkiresinol, emphasizing safety protocols and operational integrity.

I. Initial Assessment and Hazard Identification

Key Actions:

  • Consult Institutional Protocols: Always prioritize your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for definitive instructions.[7]

  • Review Available Data: In the absence of a specific SDS, information on structurally similar compounds can provide guidance on potential hazards. However, treat the compound with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves, when handling this compound.[1][3]

II. Quantitative Data

Due to the limited availability of public data for this compound, the following table summarizes its known and unknown physical and chemical properties. Researchers should proceed with the assumption that unknown values could represent a hazard.

PropertyValueSource
Physical State Solid Powder[8]
Appearance Beige[8]
Molecular Formula C₁₈H₁₈O₆N/A
Molecular Weight 330.33N/A
Melting Point 257 °C / 494.6 °F[8]
Boiling Point No data available[8]
Solubility No data available[8]
Flash Point No data available[8]
Autoignition Temperature No data available[8]
Stability Stable under normal conditions.[8]
Incompatible Materials Strong oxidizing agents.[8]

III. Disposal Methodology

The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.[7][9]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Multihazardous waste, containing radioactive, biological, or other chemical components, requires special handling.[9]

  • Labeling: Clearly label the waste container with the full chemical name ("this compound") and any known hazard information.[5]

  • Containment: Collect the waste this compound in a designated, properly sealed, and compatible container to prevent leaks or spills.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or designated waste management provider.

Empty Containers:

  • Triple-rinse empty containers that held this compound with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional policy.

IV. Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[10]

Personnel Decontamination:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[8] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.

V. Mandatory Visualizations

Disposal Workflow Diagram

cluster_0 Initial Assessment cluster_1 Waste Handling & Collection cluster_2 Spill & Emergency Procedures A Identify this compound for Disposal B Consult Institutional EHS Protocols & SDS A->B C Determine Hazard Class (Treat as Hazardous) B->C D Segregate Waste Stream C->D E Use Labeled, Compatible Container D->E F Store in Designated Area E->F G Arrange for EHS Waste Pickup F->G H Spill Occurs I Follow Spill Management Protocol H->I J Report to Supervisor & EHS I->J

Caption: Workflow for the proper disposal of this compound.

Hypothetical Signaling Pathway

A This compound B Receptor X A->B Binds C Kinase Cascade B->C Activates D Transcription Factor Y C->D Phosphorylates E Gene Expression D->E Regulates F Cellular Response (e.g., Anti-inflammatory) E->F

Caption: Hypothetical signaling pathway for this compound.

References

Essential Safety and Disposal Plan for Handling cis-Hinkiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for managing cis-Hinkiresinol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for resveratrol, a closely related stilbenoid.

Hazard Identification and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Ensure that safety showers and eyewash stations are readily accessible.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent direct contact with the compound.[3][4][5]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3][6][7]To prevent eye contact which can cause serious irritation.[2][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3][8]To prevent skin contact and potential irritation or allergic reactions.[1][9]
Body Protection A full-length laboratory coat.[3]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust formation is likely.[5][6]To prevent inhalation, which may cause respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure you have read and understood this safety guide and have all necessary PPE. The designated work area, preferably a fume hood, should be clean and uncluttered.

  • Handling:

    • Avoid the formation of dust and aerosols.[3][7]

    • Do not eat, drink, or smoke in the handling area.[4][5]

    • Keep containers tightly closed when not in use.[5][7]

    • Use dedicated and properly labeled equipment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[10]

  • Spill Management:

    • In case of a minor spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[4][5]

    • Wear appropriate PPE during cleanup.[4]

    • Collect the spilled material in a sealed, labeled container for disposal.[4][5]

    • For major spills, evacuate the area and alert the appropriate emergency responders.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: The waste is considered chemical waste.

    • Solid Waste: Collect unused this compound and contaminated consumables (e.g., weighing papers, gloves, pipette tips) in a designated, labeled hazardous waste container.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[9]

  • Disposal Method:

    • Dispose of the chemical waste in a designated, sealed container for hazardous chemical waste.[9]

    • Do not dispose of this compound down the drain.[9]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_storage 4. Storage cluster_disposal 5. Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Clean Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in Fume Hood prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete storage_seal Seal Container handle_exp->storage_seal If Storing Remainder disp_solid Collect Solid Waste handle_exp->disp_solid Dispose of Waste cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_ppe->disp_solid Dispose of Contaminated PPE storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store disp_label Label Hazardous Waste Container disp_solid->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.